Product packaging for 1,3-Bis(2-aminophenyl)urea(Cat. No.:)

1,3-Bis(2-aminophenyl)urea

Cat. No.: B3440717
M. Wt: 242.28 g/mol
InChI Key: YREQWCBLUBNIOI-UHFFFAOYSA-N
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Description

Contextual Background and Chemical Significance of 1,3-Bis(2-aminophenyl)urea

This compound is an organic compound featuring a central urea (B33335) core flanked by two aminophenyl groups. Its molecular structure, with the presence of both hydrogen bond donors (the urea N-H and amine N-H groups) and acceptors (the urea carbonyl oxygen), imparts significant chemical reactivity and the ability to form stable complexes. This dual functionality is central to its role in supramolecular chemistry, where it is utilized as a building block for creating larger, self-assembling structures. The strategic placement of the amino groups at the ortho position of the phenyl rings introduces specific steric and electronic features that influence its binding properties and reactivity.

The compound's significance extends to medicinal chemistry, where it serves as a precursor or intermediate in the synthesis of more complex molecules with potential therapeutic applications. The urea moiety is a common feature in many biologically active compounds and approved drugs, valued for its ability to form strong and directional hydrogen bonds with biological targets such as proteins and enzymes. nih.gov

Historical Development and Early Research Trajectories of Urea-Containing Aromatic Compounds

The journey of urea and its derivatives in chemistry began with a landmark event in 1828 when Friedrich Wöhler synthesized urea from inorganic starting materials, ammonium (B1175870) cyanate. acs.orgwikipedia.org This achievement was pivotal as it challenged the prevailing theory of vitalism, which posited that organic compounds could only be produced by living organisms. acs.orgscitepress.org Wöhler's synthesis opened the door to the systematic study and synthesis of organic compounds, including a wide range of urea derivatives.

Early research into aromatic urea compounds was driven by the burgeoning dye industry in the late 19th and early 20th centuries. The discovery that modifications to the structure of aromatic compounds could lead to a spectrum of colors spurred the synthesis of numerous derivatives. In the realm of medicine, an early notable urea derivative, developed by Bayer, was a colorless compound derived from trypan red that exhibited potent antitrypanosomal activity. nih.gov This early success highlighted the potential of urea-based structures in drug discovery. The development of synthetic methodologies, such as the reaction of amines with phosgene (B1210022) or isocyanates, further facilitated the exploration of this class of compounds. nih.govhilarispublisher.com

Scope and Research Focus within Modern Organic and Supramolecular Chemistry

In contemporary organic chemistry, the focus has shifted towards the development of more efficient and environmentally benign synthetic methods for urea derivatives. This includes exploring alternatives to hazardous reagents like phosgene, such as the use of carbon dioxide or 1,1'-carbonyldiimidazole (B1668759) (CDI). hilarispublisher.comkoreascience.kr

Supramolecular chemistry, a field that studies "chemistry beyond the molecule," has found a versatile tool in this compound and related compounds. nih.gov The ability of the urea group to act as a powerful hydrogen-bonding motif is exploited in the design of synthetic receptors for anions. nih.govnd.edu Researchers have demonstrated that the incorporation of urea functionalities into macrocyclic or acyclic structures leads to effective and selective binding of various anions, a topic of significant interest for applications in sensing, transport, and catalysis. nih.govrsc.org

Overview of Key Research Domains for this compound

The unique structural attributes of this compound have positioned it as a valuable molecule in several key research areas:

Anion Recognition and Sensing: The compound's hydrogen-bonding capabilities are harnessed to create receptors that can selectively bind to anions like chloride, bromide, and acetate (B1210297). nd.edursc.org This has implications for the development of chemical sensors for environmental and biological monitoring.

Supramolecular Assembly: It serves as a fundamental building block for the construction of complex supramolecular architectures, including gels and polymers, through self-assembly processes driven by hydrogen bonding. nih.gov

Medicinal Chemistry: this compound is a key intermediate in the synthesis of novel heterocyclic compounds and other derivatives with potential biological activities, including antimicrobial and anticancer properties. hilarispublisher.comsmolecule.com The urea scaffold is a well-established pharmacophore in drug design.

Materials Science: The compound is utilized in the synthesis of advanced polymers and resins, contributing to the development of new materials with tailored properties. smolecule.com

The following table provides a summary of the key properties of this compound.

PropertyValue
IUPAC Name This compound
Molecular Formula C13H14N4O
Molecular Weight 242.28 g/mol
CAS Number 101-22-4
Canonical SMILES C1=CC=C(C(=C1)N)NC(=O)NC2=CC=CC=C2N
InChI Key YREQWCBLUBNIOI-UHFFFAOYSA-N

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14N4O B3440717 1,3-Bis(2-aminophenyl)urea

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-bis(2-aminophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c14-9-5-1-3-7-11(9)16-13(18)17-12-8-4-2-6-10(12)15/h1-8H,14-15H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREQWCBLUBNIOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)NC2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of 1,3 Bis 2 Aminophenyl Urea

Conventional Synthetic Routes to 1,3-Bis(2-aminophenyl)urea

The reaction of amines with phosgene (B1210022) is a traditional and highly efficient method for the preparation of ureas. nih.gov This approach can be adapted for both symmetrical and unsymmetrical ureas. The general mechanism involves the reaction of an amine with phosgene to form an isocyanate intermediate, which then reacts with a second amine to yield the urea (B33335) derivative. nih.gov

For the synthesis of symmetrical ureas like this compound, o-phenylenediamine (B120857) is treated with phosgene. To mitigate the hazards associated with the gaseous and highly toxic nature of phosgene, solid and liquid derivatives such as triphosgene (B27547) (bis(trichloromethyl)carbonate) and diphosgene are often used as safer substitutes. nih.govscielo.br Triphosgene, a stable crystalline solid, can be handled more safely but still requires caution due to its potential to release phosgene. nih.gov The reaction is typically carried out in the presence of a base, like triethylamine (B128534), to neutralize the hydrogen chloride byproduct. mdpi.com

A typical procedure involves the slow addition of a solution of triphosgene in an inert solvent to a solution of o-phenylenediamine and a base at low temperatures to control the exothermic reaction. The in situ generation of the isocyanate from one of the amino groups of o-phenylenediamine is followed by its reaction with a second molecule of o-phenylenediamine to form the desired urea.

Growing environmental and safety concerns have driven the development of phosgene-free synthetic routes. nih.gov 1,1'-Carbonyldiimidazole (B1668759) (CDI) has emerged as a widely used and safer alternative to phosgene for urea synthesis. nih.govkoreascience.kr CDI is a stable, crystalline solid that does not produce chlorinated byproducts. nih.gov

The reaction of o-phenylenediamine with CDI is a common method for preparing this compound. In this process, CDI acts as a carbonyl group donor. The reaction typically involves mixing o-phenylenediamine and CDI in an appropriate solvent. The reaction of CDI with an N,N-disubstituted aniline (B41778) has been shown to favor urea formation, whereas a monosubstituted aniline may lead to intramolecular ring formation to produce a benzimidazolone. koreascience.krkoreascience.kr The formation of imidazole (B134444) as a byproduct is advantageous as it can be easily removed during the aqueous work-up. koreascience.kr

Other phosgene-free reagents include ethylene (B1197577) carbonate and diethyl carbonate, which are considered less toxic alternatives. nih.gov

The synthesis of ureas can be performed through either stepwise or one-pot procedures.

Stepwise Synthesis: In a stepwise approach, the intermediate, such as an isocyanate or a carbamate (B1207046), is isolated before reacting with the second amine. For instance, reacting an amine with phenyl chloroformate can produce a stable carbamate intermediate. mdpi.com This carbamate can then be isolated and subsequently reacted with another amine to form the final urea product. mdpi.com This method allows for greater control and can be advantageous for producing unsymmetrical ureas.

One-Pot Synthesis: One-pot procedures are often more efficient as they combine multiple reaction steps without isolating intermediates. mdpi.comresearchgate.net For the synthesis of this compound, a one-pot method would involve reacting o-phenylenediamine with a carbonylating agent like triphosgene or CDI directly to form the product. mdpi.comresearchgate.net Research has shown that one-pot syntheses can lead to higher yields compared to their multi-step counterparts. For example, a one-pot carbonylation of an aminophenyl derivative with triphosgene, followed by the addition of another amine, resulted in a better yield than a two-step process involving a carbamate intermediate. mdpi.comresearchgate.net The efficiency of one-pot reactions makes them preferable for large-scale production.

Optimization of Reaction Conditions for this compound Synthesis

The yield and purity of this compound are highly dependent on the reaction conditions. The strategic use of catalysts and the choice of solvent are crucial for optimizing the synthesis.

While many urea syntheses proceed without a catalyst, particularly when using highly reactive reagents like phosgene derivatives, catalysts can play a role in alternative, greener approaches. For instance, methods involving the direct carbonylation of amines with carbon dioxide often require a catalyst to proceed efficiently. nih.gov Various metal and non-metal catalysts have been investigated for this purpose. nih.govresearchgate.net

In the context of using phosgene substitutes like triphosgene, a base such as triethylamine or pyridine (B92270) is typically employed not as a catalyst in the traditional sense, but as a stoichiometric reagent to scavenge the HCl produced during the reaction. mdpi.com However, in some syntheses, the base can also influence the reaction rate.

The choice of solvent can significantly impact the efficiency and selectivity of urea synthesis. The solvent's polarity and its ability to dissolve reactants and intermediates are key factors.

For reactions involving phosgene derivatives or CDI, aprotic solvents like tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and acetonitrile (B52724) are commonly used. mdpi.comtandfonline.com These solvents are generally inert under the reaction conditions and provide a suitable medium for the reaction to proceed.

The solvent can also influence the reaction pathway. For example, in the reaction of CDI with substituted anilines, the solvent can affect whether urea formation or intramolecular cyclization to a benzimidazolone is favored. koreascience.krkoreascience.kr In some cases, the use of specific solvents can enhance the reaction rate and yield. Studies on urea hydrolysis have demonstrated that solvents like methanol, acetonitrile, dimethylsulfoxide, tetrahydrofuran, and ethanol (B145695) can influence the reaction kinetics. usp.br

Table 1: Comparison of Synthetic Routes to Urea Derivatives

Method Carbonyl Source Key Features Advantages Disadvantages
Phosgene-based Phosgene, Triphosgene Formation of isocyanate intermediate. nih.gov High reactivity and yields. nih.gov Use of highly toxic reagents. nih.gov
Phosgene-free (CDI) 1,1'-Carbonyldiimidazole Safer, crystalline reagent. nih.govkoreascience.kr Avoids chlorinated byproducts, easy work-up. nih.govkoreascience.kr May have lower reactivity than phosgene.
One-Pot Synthesis Various Multiple steps in a single reaction vessel. mdpi.comresearchgate.net Increased efficiency, potentially higher yields. mdpi.comresearchgate.net Less control over individual reaction steps.
Stepwise Synthesis Various Isolation of intermediates (e.g., carbamates). mdpi.com Greater control, useful for unsymmetrical ureas. mdpi.com More time-consuming, potentially lower overall yield.

Temperature and Pressure Optimization in Synthesis

The efficiency and outcome of synthesizing this compound and related diaryl ureas are profoundly influenced by reaction temperature and pressure. These parameters are critical levers for controlling reaction kinetics, product yield, and selectivity. For instance, the synthesis of a related isomer, 1,3-bis(4-aminophenyl)urea (B1267512), is conducted at an elevated temperature of 120°C over an extended period to ensure the condensation reaction proceeds to completion. bohrium.com

Temperature modulation is particularly crucial when competing reaction pathways exist. A notable example is the selective synthesis of diaryl ureas versus tetrazoles from the same secondary amide precursors. researchgate.net The choice between conventional heating and microwave irradiation can determine the final product. Microwave synthesis, characterized by rapid and uniform heating, often accelerates reaction rates and can favor different kinetic pathways compared to traditional heating methods, which rely on slower thermal conduction. researchgate.netresearchgate.net The benefits of microwave irradiation include a significant reduction in reaction time and the potential for cleaner reactions with higher yields. researchgate.net

While specific pressure optimization data for this compound is not extensively detailed in recent literature, pressure control is a historically important factor, especially in syntheses involving gaseous reactants like carbon monoxide or phosgene. nih.gov In such cases, pressure directly influences the concentration of the gas in the reaction medium, thereby affecting the reaction rate.

Table 1: Effect of Temperature and Heating Method on Product Selectivity

Heating Method Typical Characteristics Potential Outcome Reference
Conventional Heating Gradual, non-uniform heat transfer via convection/conduction. May favor thermodynamically stable products due to longer reaction times. researchgate.net

| Microwave Irradiation | Rapid, uniform heating of the entire reaction volume. | Can favor kinetically controlled products; significantly reduces reaction time. | researchgate.netresearchgate.net |

Precursor Reactivity and Selectivity in this compound Formation

The formation of this compound is fundamentally dependent on the reactivity of its precursors and the selectivity of the reaction pathway. The structure of the precursor molecules plays a determinative role in whether the desired urea linkage is formed or if competing side reactions, such as intramolecular cyclization, dominate.

A critical study highlights the importance of precursor structure when using 1,1'-carbonyldiimidazole (CDI) as a carbonyl source for reacting with ortho-substituted anilines. koreascience.kr The nature of the substituent on the precursor amine dictates the final product structure with high selectivity.

Intramolecular Cyclization: When a mono-substituted aniline, such as tert-butyl (2-aminophenyl)carbamate, reacts with CDI, it preferentially undergoes an intramolecular ring-formation to yield a substituted benzimidazolone. koreascience.kr

Intermolecular Urea Formation: Conversely, when an N,N-doubly-substituted aniline, like N¹,N¹-diethylbenzene-1,2-diamine, is used, the reaction favors an intermolecular pathway, resulting in the formation of a 1,3-disubstituted urea. koreascience.kr

This demonstrates that for the synthesis of this compound from its precursor, o-phenylenediamine, reaction conditions must be controlled to favor the intermolecular coupling of two amine molecules with a carbonyl source, while suppressing the competing intramolecular cyclization that would form 2-aminobenzimidazole. The choice of carbonylating agent, such as phosgene, triphosgene, or isocyanates, is also a key factor in guiding the reaction. nih.gov Further illustrating this principle, studies have shown that secondary amides can be selectively converted into either ureas or tetrazoles simply by altering the reaction conditions with the same set of reagents. researchgate.net

Table 2: Precursor Structure and its Influence on Product Formation

Precursor Type (ortho-substituted aniline) Reaction Pathway Predominant Product Reference
Mono-substituted (e.g., tert-butyl (2-aminophenyl)carbamate) Intramolecular Cyclization Substituted Benzimidazolone koreascience.kr

Green Chemistry Approaches and Sustainable Synthetic Strategies for this compound

The synthesis of ureas, including this compound, has been a focus of green chemistry initiatives aimed at improving safety and environmental sustainability. Traditional methods often rely on highly toxic and hazardous reagents, prompting the development of safer and more efficient alternatives. nih.gov

Historically, phosgene was a common reagent for creating the central carbonyl group of the urea functionality. nih.gov Due to its extreme toxicity, safer alternatives have been widely adopted. These include solid phosgene equivalents like bis(trichloromethyl)carbonate (triphosgene) and non-phosgene reagents like 1,1'-carbonyldiimidazole (CDI). nih.govkoreascience.kr While triphosgene is a solid and safer to handle than gaseous phosgene, it can still release toxic vapors, necessitating careful handling. nih.gov CDI is considered a versatile and safer alternative, as its reaction byproducts are easily removed. koreascience.kr

Modern green synthetic strategies focus on multiple aspects of the reaction process:

Alternative Energy Sources: Microwave-assisted synthesis is a prominent green technique. It offers rapid, direct, and uniform heating of the reaction mixture, which can drastically reduce reaction times from hours to minutes, increase product yields, and minimize the formation of byproducts. researchgate.netresearchgate.net

Benign Reagents and Solvents: The development of synthetic routes that utilize less hazardous reagents is a core principle. The synthesis of a novel bis-phenylurea derivative via a facile route at room temperature in THF is an example of a move towards milder conditions. nih.gov

Sustainable Precursors: A truly sustainable approach considers the entire lifecycle of the chemical process, including the synthesis of the precursors themselves. Advanced strategies such as the 'hydrogen borrowing' technique are being explored for the synthesis of bio-based amines from renewable resources, representing a forward-looking approach to sustainable chemical manufacturing. rug.nl

Table 3: Comparison of Traditional and Green Synthetic Approaches for Urea Synthesis

Aspect Traditional Approach Green Chemistry Approach Reference
Carbonylating Agent Phosgene (highly toxic gas) Triphosgene (solid), 1,1'-Carbonyldiimidazole (CDI) nih.govkoreascience.kr
Energy Input Conventional heating (oil baths, heating mantles) Microwave irradiation researchgate.netresearchgate.net
Reaction Time Often several hours to days Can be reduced to minutes researchgate.netresearchgate.net

| Sustainability Focus | Primarily product yield | Energy efficiency, atom economy, use of renewable precursors, safety | nih.govrug.nl |

Chemical Reactivity and Derivatization Strategies of 1,3 Bis 2 Aminophenyl Urea

Reactivity of Amine Functionalities in 1,3-Bis(2-aminophenyl)urea

The two primary amine groups attached to the phenyl rings are the most reactive sites for electrophilic attack. Their nucleophilicity allows for a range of derivatization strategies, including acylation, alkylation, and condensation reactions.

The primary amine functionalities of this compound readily undergo acylation and alkylation. These reactions are fundamental for introducing new functional groups and extending the molecular framework.

Acylation: This reaction involves the treatment of the amine with an acylating agent, such as an acyl chloride or acid anhydride, typically in the presence of a base to neutralize the acid byproduct. nih.gov Friedel-Crafts acylation is a classic example of this type of transformation on an aromatic ring, though direct acylation of the amine group is more common and proceeds under milder conditions. nih.govyoutube.com The reaction results in the formation of a stable amide linkage. Given that there are two primary amine groups, the reaction can be controlled stoichiometrically to achieve mono- or di-acylation.

Alkylation: Alkylation of the amine groups can be achieved using alkyl halides. Similar to acylation, the reaction can lead to mono- or di-alkylated products, as well as potential over-alkylation to form tertiary amines or even quaternary ammonium (B1175870) salts. Friedel-Crafts alkylation typically involves reacting an aromatic ring with an alkyl halide using a strong Lewis acid catalyst. youtube.comresearchgate.net However, direct N-alkylation of the amine groups is a more direct pathway for derivatization of this specific compound.

Table 1: Representative Acylation and Alkylation Reactions

Reaction Type Reagent Example Catalyst/Conditions Expected Product
Acylation Acetyl Chloride Pyridine (B92270) or Triethylamine (B128534) 1,3-Bis(2-acetamidophenyl)urea
Acylation Acetic Anhydride Mild heat 1,3-Bis(2-acetamidophenyl)urea
Alkylation Methyl Iodide Base (e.g., K2CO3) 1,3-Bis(2-(methylamino)phenyl)urea
Alkylation Benzyl Bromide Base (e.g., NaH) 1,3-Bis(2-(benzylamino)phenyl)urea

The primary amine groups of this compound can condense with aldehydes or ketones to form imines, commonly known as Schiff bases. researchgate.net This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium toward the product. The resulting Schiff bases are versatile intermediates themselves and are widely used in the synthesis of various heterocyclic compounds and as ligands in coordination chemistry. asianpubs.orgresearchgate.net The presence of two amine groups allows for the formation of di-imine derivatives when reacted with two equivalents of a carbonyl compound. nih.gov

Table 2: Examples of Schiff Base Formation

Carbonyl Reactant Conditions Expected Schiff Base Product
Benzaldehyde (2 eq.) Acid catalyst (e.g., p-TsOH), reflux in Toluene 1,3-Bis(2-(benzylideneamino)phenyl)urea
Salicylaldehyde (2 eq.) Reflux in Ethanol (B145695) 1,3-Bis(2-((2-hydroxybenzylidene)amino)phenyl)urea
Acetone (excess) Acid catalyst, reflux 1,3-Bis(2-(isopropylideneamino)phenyl)urea

The ortho-disposition of an amine group and the urea (B33335) N-H on each phenyl ring makes this compound a prime candidate for intramolecular cyclization reactions to form heterocyclic systems. A key transformation is the synthesis of benzimidazolone derivatives. This type of reaction can be promoted by heat or by using specific reagents that facilitate the intramolecular nucleophilic attack of the amine group onto the urea carbonyl, followed by elimination. For instance, reacting an ortho-substituted aniline (B41778) with a carbonylating agent like 1,1'-carbonyldiimidazole (B1668759) (CDI) can lead to the formation of a benzimidazolone structure through an intramolecular substitution. The condensation of o-phenylenediamine (B120857) derivatives with carboxylic acids or their equivalents is a well-established route to benzimidazoles. researchgate.net

In the case of this compound, a double cyclization event is possible, where both aminophenyl urea moieties cyclize to form a fused heterocyclic system.

Reactivity of the Urea Linkage in this compound

The central urea linkage is generally more stable than the amine functionalities but can undergo reactions under specific, often more forcing, conditions.

The urea bond can be cleaved through hydrolysis under acidic or basic conditions, typically requiring elevated temperatures. This degradation pathway would break the molecule into its constituent precursors. Acid-catalyzed hydrolysis of urea derivatives can lead to the formation of smaller fragments. In the case of this compound, complete hydrolysis would be expected to yield o-phenylenediamine and carbon dioxide. The stability of urea in aqueous solutions is significant, but the process can be catalyzed. mdpi.com The thermal degradation of related urea compounds can also proceed via the formation of an isocyanate intermediate. rsc.org

Table 3: Hydrolysis and Degradation Products

Condition Pathway Major Products
Strong Acid (e.g., HCl), Heat Acid-catalyzed hydrolysis o-Phenylenediamine, Carbon Dioxide, Ammonia (B1221849)
Strong Base (e.g., NaOH), Heat Base-catalyzed hydrolysis o-Phenylenediamine, Carbonate salts
High Temperature (Thermolysis) Degradation Potential formation of isocyanate intermediates, benzimidazolone

While the primary aromatic amines are the more common sites for substitution, the nitrogen atoms of the urea linkage can also react, although they are considerably less nucleophilic due to the delocalization of their lone pairs into the adjacent carbonyl group. N-substitution of an already 1,3-disubstituted urea is challenging but can be achieved under specific conditions, for example, using a strong base to deprotonate the urea nitrogen followed by reaction with a potent electrophile. The anion of urea can act as a nucleophilic agent in certain substitution reactions. semanticscholar.org However, for this compound, reactions at the exocyclic primary amines are overwhelmingly favored over substitution at the urea nitrogens.

Directed Functionalization and Post-Synthetic Modification of this compound

Directed functionalization and post-synthetic modification of this compound primarily involve reactions targeting the nucleophilic primary amino groups and the aromatic rings. These modifications can be controlled to achieve specific molecular architectures and functionalities.

One of the key reactions of the primary amino groups is the formation of Schiff bases through condensation with aldehydes. This reaction is a cornerstone of imine chemistry and provides a straightforward method for introducing a wide range of substituents onto the this compound scaffold. The general reaction involves the treatment of this compound with two equivalents of an aldehyde, often in the presence of an acid catalyst, to yield the corresponding bis-imine derivative.

Another significant avenue for functionalization is through cyclocondensation reactions to form heterocyclic structures. Given that this compound is a derivative of o-phenylenediamine, it can undergo reactions with various carbonyl-containing compounds to form fused heterocyclic systems. For instance, reaction with carboxylic acids or their derivatives can lead to the formation of benzimidazole (B57391) rings. This transformation typically requires acidic conditions and elevated temperatures to facilitate the cyclization and dehydration steps. Similarly, reactions with 1,2-dicarbonyl compounds can also yield complex heterocyclic products.

The aromatic rings of this compound are susceptible to electrophilic substitution reactions. The amino groups are activating and ortho-, para-directing, which can be exploited to introduce various functional groups such as nitro or halo moieties onto the phenyl rings. For example, oxidation of the amino groups can lead to the formation of nitro derivatives.

Furthermore, the urea moiety itself can participate in reactions, although it is generally less reactive than the primary amino groups. Modification at the urea nitrogens is also a possibility, potentially leading to N-substituted derivatives under specific reaction conditions.

A notable application of post-synthetic modification involving similar amino-functionalized precursors is in the synthesis of macrocycles. The reaction of diamines with dialdehydes can lead to the formation of large ring structures through sequential Schiff base formation. For instance, the condensation of a bis-amine with a dialdehyde (B1249045) like isophthalaldehyde (B49619) can produce macrocyclic compounds.

Modification TypeReagentsProduct TypeKey Features
Schiff Base FormationAldehydes (e.g., Benzaldehyde)Bis-imineReversible reaction, introduces diverse R groups.
CyclocondensationCarboxylic Acids, 1,2-DicarbonylsBenzimidazoles, QuinoxalinesFormation of fused heterocyclic rings.
Electrophilic SubstitutionNitrating agents, HalogensRing-substituted derivativesFunctionalization of the aromatic backbone.
MacrocyclizationDialdehydes (e.g., Isophthalaldehyde)MacrocyclesFormation of large, cyclic structures.

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. The presence of two primary amine functionalities makes this compound an excellent candidate for participation in various MCRs, leading to the rapid generation of molecular diversity.

One of the most prominent MCRs is the Ugi four-component reaction (U-4CR). The classical Ugi reaction involves an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid to produce a bis-amide. In the context of this compound, both primary amino groups can potentially participate in the reaction, leading to the formation of more complex structures. A hypothetical Ugi reaction involving this compound could proceed with two equivalents of an aldehyde, two equivalents of an isocyanide, and two equivalents of a carboxylic acid to yield a symmetrical product where both amino groups have been converted to α-acylamino carboxamide moieties. The reaction is typically exothermic and proceeds rapidly upon the addition of the isocyanide.

Another important MCR is the Biginelli reaction, which is a three-component condensation of an aldehyde, a β-ketoester, and a urea or thiourea (B124793) to form a dihydropyrimidinone. While this compound itself contains a urea moiety, its primary amino groups could potentially act as the amine component in a Biginelli-like reaction, although this is less conventional. The more likely scenario involves the urea core of the molecule participating in the cyclization. However, the reactivity of the primary amines might lead to competing side reactions. The classic Biginelli reaction is typically acid-catalyzed.

The participation of this compound in MCRs offers a highly efficient strategy for the synthesis of complex molecules with potential biological activity. The ability to vary the different components in these reactions allows for the creation of large libraries of compounds for screening purposes.

Coordination Chemistry and Metal Complexation with 1,3 Bis 2 Aminophenyl Urea

Ligand Design Principles and Coordination Modes of 1,3-Bis(2-aminophenyl)urea

The structure of this compound, featuring a central urea (B33335) moiety flanked by two aminophenyl groups, provides multiple potential donor sites for coordination with metal ions. This arrangement underpins its versatile role as a ligand in coordination chemistry.

Chelating Properties of the Aminophenyl and Urea Moieties

The this compound molecule possesses several potential donor atoms: the carbonyl oxygen of the urea group, the two nitrogen atoms of the urea, and the nitrogen atoms of the two terminal amino groups. The presence of the ortho-amino groups on the phenyl rings is crucial, as it allows for the formation of stable five- or six-membered chelate rings upon coordination with a metal center.

Urea and its derivatives typically coordinate to metal ions as monodentate ligands through the carbonyl oxygen atom. primescholars.comrjpbcs.com However, the mode of coordination can be influenced by the nature of the metal ion; for instance, metals like Pd(II) have been known to coordinate through the nitrogen atoms of urea. primescholars.comrjpbcs.com In the case of this compound, the combination of the 'hard' carbonyl oxygen donor with the 'borderline' amine nitrogen donors makes it a highly adaptable ligand capable of binding to a wide range of metal ions. The primary amine groups can readily coordinate with a metal ion, leading to potential N,N'-chelation across the two aminophenyl groups or, more commonly, an O,N-chelation involving the urea oxygen and one of the aminophenyl nitrogens. derpharmachemica.com

Variable Denticity and Coordination Geometries in Complexes

The denticity of a ligand refers to the number of donor groups that bind to the central metal atom. This compound exhibits variable denticity, allowing it to adapt to the electronic and steric requirements of different metal ions.

Monodentate: The ligand can coordinate through the urea oxygen atom alone, which is a common mode for simple urea complexes. rjpbcs.com

Bidentate: It can act as a bidentate ligand in several ways:

O,N-Chelation: Forming a stable chelate ring by coordinating through the urea oxygen and one of the ortho-amino nitrogens.

N,N-Chelation: Bridging two metal centers or coordinating to a single metal center using the two terminal amino nitrogens.

Tridentate (N,O,N): The ligand could potentially act as a tridentate N,O,N pincer-type ligand, coordinating through both amino nitrogens and the central urea oxygen. This would form two fused chelate rings, resulting in a highly stable complex.

This flexibility in coordination mode allows for the formation of complexes with various geometries, such as square planar, tetrahedral, or octahedral, depending on the metal's coordination number and the ligand-to-metal ratio. researchgate.net

Influence of Aromatic and Urea Moieties on Ligand Field

The ligand field strength, which determines the electronic and magnetic properties of a transition metal complex, is directly influenced by the nature of the donor atoms. According to the spectrochemical series, amine nitrogens are generally considered medium- to strong-field donors, while carbonyl oxygen is a weaker field donor.

Synthesis and Characterization of Metal Complexes of this compound

While specific literature on the metal complexes of this compound is not abundant, general synthetic and characterization methods for related urea-based ligands are well-established and can be applied here.

Transition Metal Complexes (e.g., Cu, Ni, Zn, Fe, Co, Pd, Pt, Ru)

The synthesis of transition metal complexes with this ligand would typically involve the direct reaction of this compound with a suitable metal salt (e.g., chloride, nitrate, sulfate, or perchlorate) in a polar solvent. rjpbcs.com Solvents such as methanol, ethanol (B145695), or dimethylformamide (DMF) are commonly used, and the reaction mixture is often stirred at room or elevated temperatures to facilitate complex formation. rjpbcs.com The resulting solid complex can then be isolated by filtration, washed, and dried.

Characterization of these complexes would rely on a suite of analytical techniques:

Infrared (IR) Spectroscopy: A key technique to confirm coordination. A shift in the C=O stretching frequency (typically around 1640-1670 cm⁻¹) to a lower wavenumber indicates coordination through the urea oxygen. Similarly, changes in the N-H stretching vibrations of the amino groups can confirm their involvement in bonding. primescholars.com

UV-Visible Spectroscopy: This technique is used to study the d-d electronic transitions in the metal centers, providing information about the coordination geometry and ligand field splitting.

Magnetic Susceptibility Measurements: For paramagnetic metal ions like Cu(II), Ni(II), Fe(III), and Co(II), this measurement helps determine the number of unpaired electrons and thus the spin state and geometry of the complex.

The following table provides illustrative data for hypothetical transition metal complexes of this compound (L), based on findings for similar ligands. mdpi.com

Complex FormulaColorMolar Conductance (Λm) (Ω⁻¹ cm² mol⁻¹) in DMSOKey IR Bands (cm⁻¹) (νC=O, νM-O, νM-N)Magnetic Moment (μeff) (B.M.)
[Cu(L)Cl₂]Green15~1630, ~540, ~450~1.85
[Ni(L)Cl₂]Pale Green12~1635, ~535, ~455Diamagnetic (sq. planar)
[Co(L)Cl₂]Blue18~1628, ~545, ~460~4.50 (tetrahedral)
[Zn(L)Cl₂]White10~1640, ~530, ~450Diamagnetic

Main Group Metal Complexes

This compound can also form stable complexes with main group metals such as tin (Sn), lead (Pb), or aluminum (Al). The synthesis would be analogous to that for transition metals, reacting the ligand with a main group metal salt or organometallic precursor. The coordination in these complexes is expected to be dominated by the hard donor atoms, particularly the urea oxygen. These complexes are often of interest for their diverse structural chemistry and their potential applications in catalysis and materials science. For instance, related urea derivatives containing boron have been synthesized and studied for their ability to act as anion receptors. nd.edu

Lanthanide and Actinide Coordination

The coordination chemistry of this compound with lanthanide (Ln) and actinide (An) ions is an area of significant interest, primarily due to the unique electronic and magnetic properties of these f-block elements. While specific studies on the coordination of this compound with lanthanides and actinides are not extensively documented in the reviewed literature, the behavior of analogous ligand systems provides substantial insight into the potential coordination modes.

The ligand possesses multiple donor sites: the central urea oxygen, the two urea nitrogens, and the two terminal primary amine nitrogens. Lanthanide ions, being hard Lewis acids, typically favor coordination with hard donor atoms like oxygen. researchgate.net Therefore, coordination through the urea oxygen is highly probable. This is a common feature in the coordination chemistry of urea and its derivatives with various metals. nih.gov

For actinides, particularly the uranyl ion (UO₂²⁺), coordination with oxygen donors is also prevalent. Uranyl complexes often exhibit a hexagonal bipyramidal geometry where the equatorial plane is occupied by donor ligands. researchgate.net Research on uranyl complexes with other amide-containing ligands shows that coordination occurs through the amide oxygen. researchgate.net Furthermore, studies on the extraction of uranyl ions from seawater utilize materials with amidoxime (B1450833) functionalities, highlighting the strong affinity of uranium for oxygen and nitrogen donors. mdpi.com A study on a urea azine molecule demonstrated its ability to coordinate with uranium, forming polynuclear complexes, which underscores the potential of urea-based ligands in actinide chemistry. rsc.org

The terminal aminophenyl groups offer additional coordination possibilities. The primary amine nitrogens can coordinate to the metal center, potentially leading to chelation. A study on a fluorescent urea derivative, 1-(2-aminophenyl)-3-(naphthalen-1-yl)urea, noted that the amine moiety can act as a binding group for metal ions. researchgate.net Similarly, ytterbium complexes with functionalized 2-aminophenyl amido ligands have been synthesized, demonstrating the viability of the aminophenyl group in coordinating with lanthanides. acs.org This dual functionality allows the ligand to act as a chelate, using the urea oxygen and one or both amine nitrogens, or as a bridging ligand connecting multiple metal centers.

Structure-Property Relationships in Coordination Compounds of this compound

The coordination of metal ions to the urea and amine groups can significantly alter the electronic properties of the ligand, which can be probed by spectroscopic methods. For instance, in metal-urea complexes, a shift in the vibrational frequency of the C=O and N-H groups in infrared spectra provides direct evidence of coordination and can indicate the strength of the interaction. nih.gov

Luminescence is a key property of lanthanide complexes, often arising from the "antenna effect," where the organic ligand absorbs light and transfers the energy to the lanthanide ion, which then emits at its characteristic wavelength. nih.govmdpi.com The structure of this compound, with its aromatic rings, is suitable for absorbing UV light. The efficiency of the energy transfer and the resulting luminescence quantum yield are highly dependent on the geometry of the complex and the distance between the metal ion and the ligand's chromophore. filinchuk.com The coordination environment, including the number of coordinated solvent molecules, also plays a crucial role; excluding solvent molecules that can quench luminescence often enhances emission. filinchuk.com

Magnetic properties are another important aspect, particularly for complexes with paramagnetic metal ions like many lanthanides (e.g., Gd³⁺, Dy³⁺, Tb³⁺) and some transition metals. kit.eduuitm.edu.myrsc.org The magnetic behavior, whether it be simple paramagnetism, single-molecule magnet (SMM) behavior, or magnetic ordering in polynuclear systems, is dictated by the electronic structure of the metal ion and the geometric arrangement of the metal centers. In dinuclear or polynuclear complexes, the bridging mode of the this compound ligand would determine the distance and orbital overlap between metal centers, thereby influencing the magnetic exchange interactions. kit.eduuitm.edu.my

The following table summarizes properties of coordination compounds with related ligands, illustrating potential structure-property relationships.

Metal IonLigandStructural FeatureObserved Property
Dy³⁺6-methoxy-2-(2-pyridylmethyliminomethyl) phenolDinuclear complexSingle-Molecule Magnet (SMM) behavior kit.edu
Eu³⁺, Tb³⁺Calix rsc.orgarene with salicylaldimineDinuclear complex, triply-bridged coreLuminescence sensitized by the ligand rsc.org
La³⁺, Pr³⁺, etc.4′-(4-(4-carboxyphenyloxy)phenyl)-4,2′:6′,4′-tripyridine1D coordination polymerLuminescence sensing for ions and nitrobenzene (B124822) nih.gov
Fe³⁺UreaOctahedral [Fe(urea)₆]³⁺ cationHigh stability, potential for catalytic and agricultural applications nih.gov

Dinuclear and Polynuclear Metal Architectures Employing this compound

The bitopic nature of this compound, with donor groups at opposite ends of the molecule, makes it an excellent candidate for constructing dinuclear and polynuclear metal architectures. The ligand can bridge two metal centers in several ways, leading to discrete dinuclear molecules, 1D chains, 2D layers, or 3D metal-organic frameworks (MOFs).

In a dinuclear complex, two metal ions can be bridged by one or more ligand molecules. For example, Schiff base ligands with multiple donor sites have been shown to form stable dinuclear lanthanide complexes. kit.edursc.org A ligand derived from bis-(2-aminophenyl)amine, structurally related to the aminophenyl portion of the target ligand, forms dinuclear copper complexes. nih.gov The distance between the phenyl groups in this compound allows it to span between two metal centers, with coordination potentially occurring through the terminal amine groups, the urea nitrogens, or a combination involving the urea oxygen in a chelating-bridging mode.

When extended into polymeric structures, this compound can act as a linker, connecting metal nodes into infinite networks. The formation of such coordination polymers is a well-established strategy in materials chemistry. mdpi.comfilinchuk.comresearchgate.net A relevant example is the formation of a one-dimensional double-strand coordination polymer using 1,3-di(pyridin-4-yl)urea, where the urea derivative links zinc centers. nih.gov The flexibility of the aminophenyl groups allows for various orientations, which can lead to diverse network topologies. The hydrogen bonding capabilities of the urea N-H groups can also play a crucial role in stabilizing the resulting polymeric structure through secondary interactions. nih.gov The synthesis of polynuclear actinide complexes has also been demonstrated with urea-based ligands, such as a urea azine that acts as a bridging ligand for uranium centers. rsc.org

The table below presents examples of multinuclear complexes formed with ligands analogous to this compound.

Ligand TypeMetal(s)ArchitectureBridging Mode
Schiff baseLanthanides (Tb, Dy, etc.)Dinuclear kit.eduPhenoxido and alkoxido groups of the ligand bridge two Ln³⁺ ions.
Calix rsc.orgarene derivativeLanthanides (Sm, Eu, Gd, Tb)Dinuclear rsc.orgTwo phenolate (B1203915) oxygen atoms from the calixarene (B151959) backbone bridge two Ln³⁺ ions.
1,3-di(pyridin-4-yl)ureaZinc1D Coordination Polymer nih.govThe pyridyl groups at each end of the urea ligand coordinate to different zinc centers.
Urea azineUraniumPolynuclear rsc.orgThe deprotonated guanidinate-like ligand bridges multiple uranium centers.

Chirality in Metal Complexes of this compound

Chirality in coordination chemistry is a field of immense importance, with applications in asymmetric catalysis, chiral recognition, and materials with unique optical properties. Metal complexes can become chiral in several ways: through the coordination of chiral ligands, through the arrangement of achiral ligands around the metal center (e.g., helical structures), or if the metal center itself becomes a stereocenter.

This compound is an achiral molecule. However, it can be used to generate chiral metal complexes. The coordination of the two aminophenyl groups to a metal can lead to a propeller-like arrangement of the phenyl rings, which can exist as enantiomers. This is analogous to the propeller-like shape observed in hexakis(urea)iron(III) complexes. nih.govnih.gov

Furthermore, if the ligand itself is made chiral, this chirality can be transferred to the resulting metal complex. This can be achieved by starting with a chiral diamine instead of the achiral o-phenylenediamine (B120857) to synthesize a chiral analogue of this compound. A study on optically active bis(aminophenols) demonstrates that using a chiral diamine linker, such as (R,R)-2,3-butanediyldianthranilate, leads to the stereoselective formation of C₂-symmetric metal complexes. rsc.org In these cases, the chiral strap of the ligand directs the coordination to form a single diastereomer. rsc.org This principle could be directly applied to create chiral complexes using a modified, chiral version of this compound.

Supramolecular Chemistry and Self Assembly of 1,3 Bis 2 Aminophenyl Urea Systems

Hydrogen Bonding Interactions in Solid and Solution States of 1,3-Bis(2-aminophenyl)urea Derivatives

Hydrogen bonding is the primary driving force behind the self-assembly of this compound derivatives, dictating the formation of intricate and functional supramolecular structures. The urea (B33335) moiety itself is a powerful hydrogen-bonding motif, capable of forming strong, directional interactions that lead to predictable assembly patterns. researchgate.netnih.gov

Intramolecular vs. Intermolecular Hydrogen Bonding Networks

The self-assembly of bis(urea) compounds is directed by a combination of intramolecular and intermolecular hydrogen bonds, which results in the formation of complex networks. In the solid state, X-ray crystallography has revealed that molecules like 1,3-bis(m-nitrophenyl)urea can self-assemble into frameworks through intermolecular hydrogen bonds and π-π stacking, forming 2D networks. ossila.com A crucial aspect of the design of receptors based on these molecules is the potential for intramolecular hydrogen bonding to pre-organize the structure for guest binding. For instance, intramolecular coordination of the urea carbonyl to a Lewis acidic group can polarize the urea, enhancing its binding capabilities. bohrium.com This interplay between forming internal hydrogen bonds to create a specific conformation and establishing external bonds to build larger assemblies is fundamental to the behavior of these systems. Organotellurium heterocycles derived from phenyl urea precursors, for example, show a marked tendency to self-assemble into supramolecular frameworks like wires and ribbons, driven by these interactions. sigmaaldrich.com

Anion Recognition and Sensing Mechanisms by this compound Derivatives

The ability of this compound and its derivatives to selectively bind anions is a significant area of research in supramolecular chemistry. This recognition is primarily achieved through the formation of multiple hydrogen bonds between the urea N-H protons and the anionic guest.

Derivatives of this compound have been developed as effective fluorescent sensors for various anions. For example, acyclic bis-urea receptors have shown selectivity for different anions depending on the substituents attached to the phenyl rings. nih.gov One such receptor demonstrated better binding with the Y-shaped acetate (B1210297) (AcO⁻) ion, while another showed a preference for the chloride (Cl⁻) ion. nih.gov The binding of these anions can lead to fluorescence quenching, providing a clear signal for detection. nih.gov

The introduction of additional functional groups can significantly enhance anion binding affinity and selectivity. A design strategy involving the intramolecular coordination of the urea carbonyl to a Lewis acidic boronate group has been shown to greatly improve acetate binding. bohrium.com This "cooperative polarization" increases the positive surface potential at the urea N-H protons, strengthening the interaction with the anionic guest. bohrium.com Such boronate-urea receptors have demonstrated association constants for acetate in dimethyl sulfoxide (B87167) solution as high as 6 x 10⁴ M⁻¹, which is over 150 times greater than control receptors lacking the boron substituent. bohrium.com Thermodynamic studies confirmed that this enhanced binding is due to a favorable change in enthalpy. bohrium.com

Macrocyclic bis(urea) compounds also serve as powerful anion complexing agents. A large macrocycle based on diphenylurea has been shown to bind a range of anions, including Cl⁻, Br⁻, I⁻, NO₃⁻, and HSO₄⁻, with high association constants. researchgate.net The binding strength varies depending on the anion, with the strongest binding observed for chloride. researchgate.net Metal complexes incorporating urea moieties have also been designed for the recognition of biologically important anions like AMP, ADP, and ATP, where the urea group reinforces binding through hydrogen bonds. nih.gov

Receptor TypeAnion GuestSolventAssociation Constant (K)Reference
Acyclic bis-ureaAcetate (AcO⁻)DMSOOrder of 10³ M⁻¹ nih.gov
Acyclic bis-ureaChloride (Cl⁻)DMSOOrder of 10³ M⁻¹ nih.gov
Boronate-ureaAcetate (AcO⁻)DMSOup to 6 x 10⁴ M⁻¹ bohrium.com
Macrocyclic bis-ureaChloride (Cl⁻)THF-d₈log K = 7.93 (for 2:1 complex) researchgate.net
Macrocyclic bis-ureaBromide (Br⁻)THF-d₈log K = 4.41 (for 1:1 complex) researchgate.net
Macrocyclic bis-ureaNitrate (NO₃⁻)THF-d₈log K = 3.93 (for 1:1 complex) researchgate.net

Formation of Supramolecular Gels and Polymers

Low molecular weight gelators (LMWGs) are small molecules that can self-assemble in a solvent to form a three-dimensional fibrous network, entrapping the solvent and creating a gel. Bis(urea) compounds, including derivatives of this compound, are particularly effective LMWGs due to their strong and directional hydrogen bonding capabilities. nih.govresearchgate.net This self-assembly process is typically hierarchical, starting with the formation of supramolecular polymers that then coalesce into extended fibrils, which in turn entangle to form the gel network. researchgate.netresearchgate.net

The gelation properties of bis(urea) derivatives are highly dependent on their molecular structure and the solvent used. nih.gov Studies on a library of bis(urea) compounds have shown that those with asymmetric lamellae in their crystal structures are more likely to form gels in aromatic solvents. researchgate.net The stability and nanostructure of these gels are influenced by factors such as solvophobic interactions. nih.gov These supramolecular gels exhibit interesting properties, such as responsiveness to external stimuli like temperature and chemicals, making them promising for applications in areas like drug delivery and chemical sensing. researchgate.netresearchgate.net For instance, some urea derivatives can form metallogels in the presence of specific metal salts. researchgate.net

Bis(urea) DerivativeSolventResultReference
Derivative 11,2-DichlorobenzeneGel researchgate.net
Derivative 1Nitrobenzene (B124822)Gel researchgate.net
Derivative 1ToluenePartial Gel researchgate.net
Derivative 21,2-DichlorobenzeneCrystal researchgate.net
Derivative 2NitrobenzenePrecipitate researchgate.net

Self-Assembled Monolayers (SAMs) and Surface Chemistry

While classical self-assembled monolayers (SAMs) involve the chemisorption of molecules like alkanethiols onto noble metal surfaces to form highly ordered single layers, the surface chemistry of this compound derivatives manifests differently. researchgate.net Research has shown that aminophenyl urea derivatives can effectively adsorb onto metal surfaces, forming protective films. nih.gov This process is a form of self-assembly, driven by interactions between the inhibitor molecule and the metal surface.

This adsorption is particularly relevant in the field of corrosion inhibition. Novel bis-phenylurea-based aliphatic amines have been synthesized and evaluated as corrosion inhibitors for carbon steel in acidic solutions. nih.gov These molecules form a protective layer on the steel surface, significantly reducing the corrosion rate. nih.gov The mechanism involves the adsorption of the urea derivatives onto the metal, a process that is governed by the Langmuir adsorption isotherm. nih.gov This adsorption is considered a mix of physisorption and chemisorption, where the heteroatoms (N and O) and π-electrons in the aromatic rings of the urea derivative interact with the metal surface. The formation of these surface layers, confirmed by techniques like scanning electron microscopy (SEM), demonstrates a practical application of the self-assembly properties of these compounds on surfaces. nih.gov

Host-Guest Chemistry and Molecular Encapsulation

The pre-organized cavities and binding sites created by the self-assembly of this compound derivatives make them excellent hosts for a variety of guest molecules, particularly anions. This host-guest chemistry is driven by the same non-covalent interactions that govern their self-assembly, primarily hydrogen bonding.

Tripodal tris(urea) receptors, for example, can form stable 1:1 complexes with anions, encapsulating them within a central cavity. X-ray crystallography has confirmed that in these complexes, the anion is held in place by multiple hydrogen bonds from the urea N-H donors. Similarly, boronate-urea receptors form well-defined complexes with acetate, where the guest is effectively encapsulated by the host molecule. bohrium.com The formation of these host-guest complexes can be studied in solution using techniques like ¹H NMR titration, which allows for the determination of association constants. researchgate.netbohrium.com The ability to design and synthesize host molecules with specific shapes and functionalities allows for the selective recognition and encapsulation of target guest species, a cornerstone of supramolecular chemistry. nih.gov

Catalytic Applications of 1,3 Bis 2 Aminophenyl Urea and Its Derivatives

Organocatalysis Mediated by 1,3-Bis(2-aminophenyl)urea Derivatives

Urea (B33335) and thiourea-based molecules are prominent hydrogen-bonding organocatalysts. nih.govtandfonline.com Derivatives of this compound, in particular, leverage their dual hydrogen bond donating capabilities to activate substrates, facilitating a variety of organic transformations. This activation often involves the formation of non-covalent interactions with electrophiles, increasing their reactivity towards nucleophilic attack. tandfonline.comtandfonline.com

Chiral derivatives of this compound have emerged as powerful tools in asymmetric synthesis, where the creation of a specific stereoisomer of a chiral product is desired. The strategic placement of chiral moieties on the urea backbone allows for the creation of a chiral environment around the catalytic site. This chiral pocket influences the trajectory of the incoming nucleophile, leading to the preferential formation of one enantiomer over the other.

Numerous organocatalysts, including those based on cinchona alkaloids and thiourea (B124793), have been successfully employed in asymmetric synthesis. academie-sciences.fr These catalysts can act as bifunctional systems, promoting different types of reactions through various activation modes. academie-sciences.fr The development of chiral hydrogen bond organocatalysts has enabled a range of enantioselective reactions. nih.gov For instance, chiral thiourea catalysts derived from cinchona alkaloids have been used in the enantioselective protonation of transient enolates. academie-sciences.fr

A notable application of asymmetric catalysis is in the synthesis of pharmaceutically important compounds like gamma-aminobutyric acid (GABA) analogues. acs.org Computational and experimental studies have identified novel chiral 2-amino-DMAP/urea organocatalysts that show superior activity and enantioselectivity in reactions such as the conjugate addition of malonates to trans-β-nitrostyrene. acs.org In some cases, urea-based catalysts have demonstrated better performance than their thiourea counterparts. acs.org

The effectiveness of these catalysts is often attributed to a combination of factors, including the acidity of the urea N-H protons and the steric environment around the active site. nih.gov The preorganization of the catalyst's structure, sometimes through intramolecular hydrogen bonding, can reduce the entropic penalty of substrate binding and enhance catalytic activity. nih.gov

The urea functionality can facilitate proton transfer, a fundamental step in many catalytic cycles. In certain reactions, the urea group can act as a proton shuttle, accepting a proton from one part of the substrate and delivering it to another. This is particularly relevant in tandem or cascade processes where asymmetric protonation is the stereo-defining step. academie-sciences.fr

While extensively studied in other contexts, the specific role of this compound derivatives in proton transfer catalysis is an area of ongoing research. However, the principles established with other urea-based catalysts are applicable. For example, the acidity of the urea protons can be tuned by the electronic nature of the substituents on the phenyl rings, thereby influencing the efficiency of proton transfer. nih.gov The development of catalysts where protonation of an adjacent group forces the urea into a more active conformation highlights the sophisticated design strategies employed to optimize their catalytic function. nih.gov

A key function of urea-based organocatalysts is the simultaneous activation of both electrophiles and nucleophiles. jst.go.jp The two N-H groups of the urea moiety can form hydrogen bonds with an electrophile, such as an aldehyde or ketone, making it more susceptible to nucleophilic attack. tandfonline.comtandfonline.com Concurrently, other basic sites within the catalyst molecule, or a co-catalyst, can deprotonate a nucleophile, increasing its reactivity.

This dual activation strategy is highly effective in a variety of reactions, including Michael additions, aza-Henry reactions, and Friedel-Crafts alkylations. jst.go.jpresearchgate.net For instance, bifunctional aminothioureas have been shown to efficiently catalyze the Michael addition of 1,3-dicarbonyl compounds to nitroolefins. jst.go.jp The ability of urea derivatives to bind and activate anions through hydrogen bonding is also a critical aspect of their catalytic activity, particularly in phase-transfer catalysis. nih.govacs.org

The interaction between the catalyst and the substrates can be complex, often involving a network of hydrogen bonds. acs.org Computational studies, such as distortion/interaction analysis, have been employed to understand the subtle energy differences that can lead to unexpected catalytic performance, for instance, why a urea-based catalyst might outperform its thiourea analogue in a specific reaction. acs.org

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Incorporating Urea Units as Catalysts

The integration of urea functionalities into porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) offers a powerful strategy for developing heterogeneous catalysts. rsc.orgbohrium.com These materials provide a high surface area and a well-defined porous structure, which can enhance catalytic activity and selectivity. bohrium.comacs.org The heterogenization of urea catalysts within these frameworks also addresses common issues such as catalyst leaching, self-deactivation, and difficult separation from the reaction mixture. digitellinc.com

Urea-containing MOFs have been successfully employed as hydrogen-bond-donating catalysts in various organic transformations, including Friedel-Crafts reactions and the methanolysis of epoxides. researchgate.netrsc.org The catalytic urea groups can be introduced into the MOF structure either by using a urea-functionalized linker during the synthesis or through post-synthetic modification of a pre-formed MOF. rsc.orgdigitellinc.com For example, a Zr(IV)-based UiO-67 MOF functionalized with a urea-containing linker exhibited high activity in the Friedel-Crafts alkylation of indole (B1671886) with β-nitrostyrene, with the urea moiety playing a more crucial role than the metal node. bohrium.comacs.org

Similarly, COFs containing urea or thiourea linkages have been developed and shown to be effective hydrogen-bond-donating organocatalysts. researchgate.netrsc.org These COF-based catalysts have demonstrated high activity in reactions such as epoxide ring opening, aldehyde acetalization, and Friedel-Crafts reactions, often outperforming their homogeneous molecular counterparts due to the site isolation effect within the framework. researchgate.netrsc.org The flexible nature of the urea linkage can also impart dynamic properties to the COF structure. nih.govosti.govberkeley.eduacs.org

Table 1: Examples of Urea-Functionalized MOFs and COFs in Catalysis

Framework Type Catalyst Name Reaction Catalyzed Key Findings Reference
MOF KSU-1MeU Friedel-Crafts alkylation Demonstrated the effectiveness of two-point H-bond activation. digitellinc.com digitellinc.com
MOF TMU-18 / TMU-19 Methanolysis of epoxides Successful application as heterogeneous organocatalysts. rsc.org rsc.org
MOF UiO-67-BPDC-urea Friedel-Crafts alkylation Urea moiety played a more significant role than the metal node in catalysis. bohrium.comacs.org bohrium.comacs.org
MOF NU-601 Friedel-Crafts reaction Spatially isolated urea sites prevented self-quenching and enhanced catalytic competency. researchgate.net researchgate.net
COF COF-TpU / COF-TpTU Epoxide ring opening, aldehyde acetalization, Friedel-Crafts Showed enhanced catalytic efficiency compared to molecular counterparts. researchgate.netrsc.org researchgate.netrsc.org

Homogeneous Catalysis with this compound Metal Complexes

While the focus has largely been on organocatalysis and heterogeneous systems, this compound and its derivatives can also act as ligands for metal complexes in homogeneous catalysis. The amino groups and the urea moiety can coordinate to a metal center, creating a complex with tailored electronic and steric properties for specific catalytic applications.

The field of homogeneous catalysis with metal complexes is vast and crucial for the synthesis of a wide range of chemical products, from fine chemicals to pharmaceuticals. chimia.ch The ability to fine-tune the ligand environment around a metal center is key to controlling the activity and selectivity of the catalyst.

Metal complexes containing aminophenol-based ligands, which share structural similarities with this compound, have been shown to be effective catalysts for oxidation and reduction reactions. derpharmachemica.com For example, iron(III) complexes with ligands bearing a pendant urea moiety have demonstrated catalytic C-C bond cleavage activity. derpharmachemica.com

In the broader context of homogeneous catalysis, metal-catalyzed oxidation reactions are important industrial processes. chimia.ch For instance, the conversion of 2,3,6-trimethylphenol (B1330405) to 2,3,5-trimethyl-1,4-quinone, a precursor to vitamin E, is achieved through a copper(II)-catalyzed air oxidation process. chimia.ch

While specific examples detailing the use of this compound metal complexes in oxidation and reduction reactions are not extensively documented in the provided search results, the principles of ligand design in catalysis suggest their potential in this area. The electronic properties of the urea and aminophenyl groups can influence the redox potential of the metal center, thereby modulating its catalytic activity in oxidation or reduction processes.

Coupling Reactions (e.g., C-C, C-N, C-O)

While direct catalytic applications of the parent this compound in coupling reactions are not extensively documented, its derivatives and related bifunctional urea compounds have demonstrated significant utility. The strategic placement of amine and urea functionalities allows these molecules to act as powerful ligands for transition metals or as organocatalysts that facilitate bond formation through hydrogen bonding.

Bifunctional organocatalysts that contain both a (thio)urea and a tertiary amine group are known to cooperatively activate nucleophiles and electrophiles, enabling a variety of stereoselective addition reactions. beilstein-journals.org This principle can be extended to coupling reactions. For instance, derivatives of this compound can be envisioned as ligands for palladium- or copper-catalyzed cross-coupling reactions. The two amine groups can chelate to a metal center, while the urea moiety can influence the electronic environment and steric bulk of the resulting complex, potentially enhancing catalytic activity and selectivity.

Copper-catalyzed C-N, C-O, and C-C coupling reactions are powerful methods for forming key chemical bonds. beilstein-journals.org The development of effective ligands is crucial for the success of these transformations. The structure of this compound is well-suited for the design of ligands for such reactions. For example, N-alkylation or N-arylation of the amine groups could lead to novel polydentate ligands capable of stabilizing catalytic intermediates in reactions like the Ullmann condensation or Buchwald-Hartwig amination.

Table 1: Potential Applications of this compound Derivatives in Coupling Reactions

Coupling Reaction Proposed Derivative/Catalyst System Rationale
C-C Coupling (e.g., Suzuki-Miyaura) Pd(OAc)₂ with a phosphine-functionalized this compound derivative The urea and amine groups act as a bidentate or tridentate ligand scaffold, stabilizing the palladium center and facilitating the catalytic cycle.
C-N Coupling (e.g., Buchwald-Hartwig) CuI with an N,N'-dialkylated this compound derivative The dialkylated amine groups and urea carbonyls can coordinate to the copper catalyst, enhancing its activity for the amination of aryl halides.
C-O Coupling (e.g., Ullmann Condensation) Copper catalyst with a this compound-based ligand The ligand structure can promote the coupling of alcohols with aryl halides by stabilizing the copper(I) and copper(III) intermediates.

Polymerization Catalysis

Urea and thiourea derivatives have emerged as a significant class of organocatalysts for ring-opening polymerization (ROP). rsc.org These catalysts typically operate through a hydrogen-bonding mechanism, where the urea's N-H groups activate the cyclic monomer (like a lactone or carbonate) towards nucleophilic attack by an initiator, such as an alcohol. rsc.orgrsc.org The bifunctional nature of these catalysts allows for the simultaneous activation of both the monomer and the growing polymer chain end, leading to controlled polymerizations with predictable molecular weights and narrow dispersities. rsc.org

A derivative, 1,3-bis(4-aminophenyl)urea (B1267512) (APU), has been used as a monomer to create urea-linked porous organic polymers (POPs). rsc.orgrsc.org These materials themselves can act as platforms for catalysis. For example, a porous organic polymer synthesized from APU and cyanuric chloride was used to support palladium nanoparticles. nih.govacs.orgelsevierpure.com This demonstrates how the polymerization of a urea derivative can lead to a robust, heterogeneous catalytic material. nih.govacs.orgelsevierpure.com The urea linkages within the polymer structure contribute to its porosity and provide sites for interaction, highlighting a direct link between polymerization and the creation of catalytic systems. rsc.org

Table 2: Polymerization of a Urea Derivative for Catalytic Applications

Monomer Co-monomer/Reagent Resulting Polymer Catalytic Application Reference
1,3-Bis(4-aminophenyl)urea (APU) 1,3,5-Triformylphloroglucinol Covalent Organic Framework (COF-TpU) Hydrogen bond donating catalyst for epoxide ring opening and Friedel-Crafts reactions. rsc.org
1,3-Bis(4-aminophenyl)urea Cyanuric Chloride, Palladium Acetate (B1210297) Palladium-decorated Triazine-Urea Porous Organic Polymer (Pd@TU-POP) Electrocatalyst for sensing applications. nih.govacs.org

Heterogeneous Catalysis and Immobilization Strategies

The transformation of homogeneous catalysts into heterogeneous systems is a key goal in sustainable chemistry, as it simplifies catalyst recovery and reuse. mdpi.commdpi.com Urea-based compounds, including derivatives of this compound, are excellent candidates for immobilization due to their functional groups, which can be used for covalent attachment to solid supports. rsc.orgmdpi.com

A prominent strategy involves creating porous organic polymers (POPs) or covalent organic frameworks (COFs) where urea-containing monomers are integral to the structure. Researchers have synthesized COFs using 1,3-bis(4-aminophenyl)urea (APU) and 1,3,5-triformylphloroglucinol. rsc.orgrsc.org These materials act as heterogeneous hydrogen-bond-donating catalysts. The confinement of the catalytic urea sites within the porous framework can lead to enhanced activity and selectivity compared to the monomeric analogues, an effect attributed to site isolation. rsc.orgrsc.org

Another approach is the direct immobilization of urea-based catalysts onto a solid support like silica (B1680970). rsc.orgacs.org For instance, cyclic urea catalysts have been immobilized on silica and have shown significantly higher activity in the hydrosilylation of carboxylic acids compared to the free catalyst. acs.org This enhancement was attributed to a synergistic effect between the immobilized urea and the silanol (B1196071) groups on the silica surface. acs.org The amine groups of this compound provide convenient handles for such immobilization, for example, through reaction with functionalized silica.

Table 3: Research Findings on Heterogeneous Urea-Based Catalysts

Catalyst System Synthesis Method Application Key Finding Reference
COF-TpU Condensation of 1,3-bis(4-aminophenyl)urea and 1,3,5-triformylphloroglucinol. Epoxide ring opening, aldehyde acetalization, Friedel-Crafts reactions. The COF outperformed the monomeric urea catalyst, showcasing the benefit of site isolation within the framework. rsc.orgrsc.org
Pd@TU-POP Polymerization of 1,3-bis(4-aminophenyl)urea and cyanuric chloride, followed by Pd nanoparticle deposition. Electrochemical sensing of rutin. The porous polymer provides an excellent support for Pd nanoparticles, enhancing electron transfer and catalytic sensing ability. nih.govacs.org
Silica-Immobilized Cyclic Urea Covalent attachment of a cyclic urea derivative to a silica support. Reduction of carboxylic acids via hydrosilylation. The immobilized catalyst showed superior activity due to synergy between the urea moiety and surface silanol groups. acs.org

Tandem and Cascade Catalytic Processes

Tandem or cascade catalysis, where multiple reaction steps occur in a single pot with one or more catalysts, offers significant advantages in terms of efficiency and atom economy. researchgate.netnih.gov Bifunctional catalysts are particularly well-suited for promoting such processes. The structure of this compound, with its combination of hydrogen-bond-donating urea groups and basic amine sites, makes its derivatives ideal candidates for designing bifunctional organocatalysts for cascade reactions. beilstein-journals.orgunimi.it

A bifunctional amine-urea catalyst can, for example, initiate a cascade sequence by first catalyzing a Michael addition via its basic amine site. The resulting intermediate could then be activated by the urea moiety through hydrogen bonding, directing a subsequent stereoselective cyclization or other transformation. semanticscholar.org This dual activation model is a cornerstone of modern organocatalysis.

While specific examples employing this compound in tandem catalysis are still emerging, the principle has been demonstrated with related systems. For example, heterogeneous bifunctional catalysts have been developed for the tandem hydroformylation-acetalization of olefins. researchgate.net Similarly, immobilized peptide organocatalysts have been used in continuous-flow reactors to perform tandem oxidation/aldol reactions. mdpi.com These examples provide a clear blueprint for how derivatives of this compound could be developed and applied in sophisticated, one-pot cascade syntheses, leveraging the distinct reactivity of the amine and urea functionalities.

Advanced Spectroscopic and Structural Elucidation Methodologies for 1,3 Bis 2 Aminophenyl Urea

Nuclear Magnetic Resonance (NMR) Spectroscopy for 1,3-Bis(2-aminophenyl)urea and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides unambiguous evidence of the molecular framework.

¹H and ¹³C NMR for Structural Assignment

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the chemical environment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the amine (-NH₂) protons, and the urea (B33335) (N-H) protons. The aromatic protons typically appear as a complex multiplet pattern in the downfield region (approx. 6.7-7.5 ppm) due to spin-spin coupling between adjacent protons on the phenyl rings. The chemical shifts of the amine and urea protons are sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The urea N-H protons are generally observed as a broad singlet further downfield, while the primary amine protons also present as a broad signal.

The ¹³C NMR spectrum , usually recorded with proton decoupling, shows distinct signals for each chemically non-equivalent carbon atom. The carbonyl carbon (C=O) of the urea moiety is particularly characteristic, appearing at a downfield chemical shift (typically in the 150-160 ppm range). The aromatic carbons resonate in the 115-150 ppm region, with carbons directly attached to nitrogen atoms (C1 and C2) showing distinct shifts due to the heteroatom's influence.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR¹³C NMR
Proton TypePredicted δ (ppm)MultiplicityCarbon TypePredicted δ (ppm)
Urea N-H~8.0 - 9.0Broad SingletC=O (Urea)~154
Aromatic C-H~6.7 - 7.5MultipletsC1 (ipso, attached to NH-Urea)~125
Amine N-H₂~3.5 - 5.0Broad SingletC2 (ipso, attached to NH₂)~143
C3-C6 (Aromatic)~116 - 130

Note: Predicted values are based on typical ranges for similar functional groups and may vary with solvent and experimental conditions.

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular puzzle by revealing correlations between nuclei. emerypharma.com

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify protons that are spin-coupled, typically those on adjacent carbons. wikipedia.org For this compound, COSY spectra would display cross-peaks connecting the signals of adjacent aromatic protons (e.g., H3 with H4, H4 with H5, and H5 with H6), confirming the ortho, meta, and para relationships within the phenyl rings. emerypharma.com

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). youtube.com An HSQC spectrum would show a cross-peak for each C-H bond in the molecule, definitively linking the proton signals of the aromatic rings to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial long-range (typically 2-3 bonds) ¹H-¹³C correlation data, which is vital for connecting molecular fragments and assigning quaternary (non-protonated) carbons. youtube.comsdsu.edu Key expected HMBC correlations for this compound would include:

Correlations from the urea N-H protons to the urea carbonyl carbon (C=O) and the ipso-carbon of the phenyl ring (C1).

Correlations from the aromatic protons (H3-H6) to neighboring carbons within the ring, helping to distinguish between the different aromatic carbon signals.

Correlations from the amine (-NH₂) protons to the C2 and C3 carbons of the phenyl ring.

Solid-State NMR for Polymorphic and Supramolecular Analysis

In the solid state, molecules can adopt different packing arrangements, known as polymorphs, which can have distinct physical properties. Solid-State NMR (SSNMR) is a powerful, non-destructive technique for characterizing these forms. rsc.org

By using techniques like ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS), SSNMR can detect subtle differences in the chemical shifts of carbons that arise from variations in the local electronic environment due to different crystal packing. researchgate.net These differences serve as fingerprints for distinct polymorphic forms. For a molecule like this compound, which has multiple hydrogen bond donors and acceptors, different hydrogen-bonding networks can lead to various polymorphs, each with a unique SSNMR spectrum.

Furthermore, SSNMR is highly effective for studying supramolecular structures, such as host-guest complexes or co-crystals. researchgate.net It can provide direct evidence of intermolecular interactions by observing changes in the chemical shifts of atoms at the interface between interacting molecules. researchgate.net

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of molecular bonds. These methods are highly sensitive to the functional groups present in a molecule and the nature of intermolecular interactions, particularly hydrogen bonding.

Vibrational Modes of Urea and Amine Functional Groups

The IR and Raman spectra of this compound are dominated by the characteristic vibrations of its urea, amine, and aromatic functionalities.

Urea Group:

N-H Stretching: Typically appears as a strong, broad band in the IR spectrum around 3300-3400 cm⁻¹.

C=O Stretching (Amide I): A very strong and characteristic absorption in the IR spectrum, usually found between 1630 and 1690 cm⁻¹. Its position is highly sensitive to hydrogen bonding. mdpi.com

N-H Bending (Amide II): A strong band resulting from a mix of N-H bending and C-N stretching, occurring around 1515-1600 cm⁻¹. mdpi.com

Amine Group (-NH₂):

N-H Stretching: Two distinct bands are typically observed for the primary amine: an asymmetric stretch at a higher frequency (approx. 3400-3500 cm⁻¹) and a symmetric stretch at a lower frequency (approx. 3300-3400 cm⁻¹). These may overlap with the urea N-H stretching bands.

N-H Scissoring: This bending vibration occurs in the 1590-1650 cm⁻¹ region.

Aromatic Ring:

C-H Stretching: Weak to medium bands appearing just above 3000 cm⁻¹.

C=C Stretching: A series of medium to weak bands in the 1450-1600 cm⁻¹ region.

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupApproximate Wavenumber (cm⁻¹)Typical IR Intensity
Asymmetric N-H StretchAmine (-NH₂)3400 - 3500Medium
Symmetric N-H StretchAmine (-NH₂) / Urea (-NH)3300 - 3400Medium-Strong
Aromatic C-H StretchAromatic Ring3000 - 3100Weak-Medium
C=O Stretch (Amide I)Urea (-C=O)1630 - 1690Very Strong
N-H Scissoring / C=C StretchAmine (-NH₂) / Aromatic Ring1590 - 1650Medium-Strong
N-H Bend (Amide II)Urea (-NH)1515 - 1600Strong

Note: The Raman spectrum provides complementary information, with non-polar bonds like aromatic C=C stretches often showing strong signals. whiterose.ac.uk

Hydrogen Bonding Network Probing

IR spectroscopy is exceptionally sensitive to the presence and strength of hydrogen bonds. researchgate.net When a functional group like N-H or C=O participates in a hydrogen bond, the bond is weakened, causing its stretching vibration to shift to a lower frequency (a redshift). The magnitude of this shift correlates with the strength of the hydrogen bond. youtube.com

In this compound, the urea N-H and C=O groups, as well as the amine N-H groups, are all capable of forming extensive hydrogen bonds. nih.gov Analysis of the N-H and Amide I (C=O) band positions provides critical information about the molecular association in the solid state. A significant shift of the C=O stretch to a lower wavenumber (e.g., ~1635 cm⁻¹) compared to a "free" carbonyl (~1690 cm⁻¹) is clear evidence of strong C=O···H-N hydrogen bonding. mdpi.com Similarly, broadening and redshifting of the N-H stretching bands indicate their participation as hydrogen bond donors. These spectral features are crucial for understanding the supramolecular assembly and crystal packing of the compound. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing critical information about the molecular weight and structure of a compound. For this compound, various MS methods are employed for its comprehensive characterization.

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification of this compound by providing its exact mass with high precision. This technique can measure the mass of a molecule to several decimal places, which allows for the determination of its elemental composition. The molecular formula for this compound is C13H14N4O. HRMS analysis confirms this composition by matching the experimentally measured mass to the theoretically calculated exact mass researchgate.net.

The exact mass is calculated by summing the masses of the most abundant isotopes of the constituent atoms. For this compound, the monoisotopic mass is 242.11676108 Da smolecule.comchemspider.com. The high accuracy of HRMS, typically within a mass tolerance of 5.0 ppm, helps to differentiate the target compound from other isobaric ions, which may have the same nominal mass but different elemental formulas researchgate.net.

ParameterValueReference
Molecular FormulaC13H14N4O smolecule.comchemspider.com
Average Mass242.28 g/mol smolecule.comchemspider.com
Theoretical Exact Mass242.11676108 Da smolecule.comchemspider.com
Monoisotopic Mass242.11676108 Da smolecule.comchemspider.com
Table 1. Mass Spectrometry Data for this compound.

Tandem mass spectrometry (MS/MS) is utilized to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. While specific MS/MS data for this compound is not detailed in the provided literature, its fragmentation pathways can be predicted based on the known behavior of urea derivatives and related compounds under collision-induced dissociation (CID) researchgate.netnih.gov.

The protonated molecule [M+H]+ would be the precursor ion in a typical ESI-MS/MS experiment. The fragmentation is expected to be charge-driven, initiating from the protonated site, which is likely one of the nitrogen atoms or the carbonyl oxygen of the urea linkage. Key fragmentation pathways would involve the cleavage of the robust urea core structure.

Expected Fragmentation Pathways:

Cleavage of the C-N amide bond: This is a common fragmentation pathway for urea derivatives, leading to the formation of ions corresponding to the aminophenyl isocyanate fragment or the aminophenyl amine fragment.

Loss of ammonia (B1221849) (NH3) or aniline (B41778) derivatives: Fragmentation could involve rearrangements and subsequent loss of neutral molecules.

Ring fragmentation: At higher collision energies, fragmentation of the aromatic phenyl rings could occur.

The analysis of these fragmentation patterns provides a veritable fingerprint for the molecule, allowing for its structural confirmation and differentiation from isomers nih.govmdpi.com.

Proposed FragmentDescriptionExpected m/z
[C7H7N2O]+Aminophenyl isocyanate fragment ion135.05
[C6H8N]+Protonated aminophenyl radical cation94.06
[C6H7N2]+Aminophenyl fragment after loss of urea carbonyl107.06
Table 2. Predicted Product Ions from MS/MS Fragmentation of [this compound+H]+.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies

UV-Vis spectroscopy and fluorometry are techniques that probe the electronic transitions within a molecule upon absorption and subsequent emission of light, respectively. These methods are sensitive to the chromophores and fluorophores present in the molecular structure.

The UV-Vis absorption spectrum of this compound is governed by the electronic transitions within its chromophores. The primary chromophores in this molecule are the phenyl rings and the urea carbonyl group (C=O) shu.ac.uk. The absorption of UV radiation promotes electrons from a ground state to a higher energy excited state libretexts.org.

The expected electronic transitions include:

π → π transitions:* These high-energy transitions occur within the aromatic phenyl rings. The conjugation between the rings and the urea linkage is expected to shift the absorption maximum (λmax) to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene (B151609) libretexts.org. Similar di-substituted benzenes show strong absorptions in the 250-310 nm range mdpi.com.

n → π transitions:* These transitions involve the promotion of non-bonding electrons (from the nitrogen and oxygen atoms) to an anti-bonding π* orbital shu.ac.ukuzh.ch. These transitions are typically of lower energy and intensity compared to π → π* transitions shu.ac.uk.

The combination of these chromophores results in a characteristic UV-Vis spectrum that can be used for quantitative analysis and for studying the electronic structure of the molecule.

Electronic TransitionAssociated ChromophoreExpected Wavelength Region
π → πPhenyl rings, C=O group~200-310 nm
n → πN and O lone pairs, C=O group~280-400 nm
Table 3. Expected Electronic Transitions for this compound.

Fluorescence is the emission of light from a molecule after it has absorbed photons. Molecules containing aminophenyl groups can exhibit fluorescence. The emission properties of this compound would be characterized by its emission spectrum, fluorescence lifetime, and fluorescence quantum yield (Φf) researchgate.net.

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed researchgate.net. While specific data for this compound is not available, studies on similar aromatic amines, such as aminopyridines, show that they can be potential scaffolds for fluorescent probes with high quantum yields mdpi.com. The quantum yield is a critical parameter for applications in areas like molecular probes and sensors. It is typically determined using a relative method, by comparing the integrated fluorescence intensity of the sample to that of a well-characterized fluorescence standard researchgate.net. The emission properties are often sensitive to the molecular environment, such as solvent polarity and pH.

X-ray Diffraction (XRD) Analysis

While the crystal structure of this compound itself is not available in the cited literature, the structure of the closely related analogue, 1-(2-aminophenyl)-3-phenylurea, provides significant insight into the likely structural features researchgate.netnih.gov. For this analogue, XRD analysis revealed a monoclinic crystal system. A key feature of its crystal packing is the formation of molecular chains linked by N—H···O hydrogen bonds involving the central urea unit nih.gov. These chains are further associated into columns through additional N—H···O and N—H···N hydrogen bonds involving the pendant amino group researchgate.netnih.gov.

Given the presence of two amino groups and the urea linkage in this compound, it is highly probable that its crystal structure is also dominated by an extensive network of intermolecular hydrogen bonds, leading to a well-ordered, stable crystalline solid.

ParameterValue for Analogue: 1-(2-aminophenyl)-3-phenylureaReference
Molecular FormulaC13H13N3O nih.gov
Crystal SystemMonoclinic nih.gov
Key Intermolecular InteractionsN—H···O and N—H···N hydrogen bonds researchgate.netnih.gov
Molecular PackingChains forming columns along the b-axis nih.gov
Table 4. Crystallographic Data for the Analogue Compound 1-(2-aminophenyl)-3-phenylurea.

Single Crystal X-ray Diffraction for Molecular and Complex Structures

No published single crystal X-ray diffraction data for this compound could be located. This technique is fundamental for the precise determination of a molecule's three-dimensional structure, including bond lengths, bond angles, and crystal packing. Without this data, a definitive analysis of its molecular and complex structures remains unelucidated.

Powder X-ray Diffraction for Phase Identification and Crystallinity

There is no available powder X-ray diffraction (PXRD) data for this compound in the searched resources. PXRD patterns are crucial for identifying crystalline phases, determining the degree of crystallinity, and detecting the presence of impurities or different polymorphic forms in a solid sample.

Co-crystallization and Polymorphism Investigations

No studies on the co-crystallization or polymorphism of this compound have been found in the public domain. Such investigations are vital for understanding and modifying the physicochemical properties of a compound, such as solubility and stability, by forming new crystalline structures with other molecules (co-crystals) or identifying different crystalline arrangements of the same molecule (polymorphs).

Elemental Analysis for Compositional Verification

While the theoretical elemental composition of this compound can be calculated from its molecular formula, C₁₃H₁₄N₄O, specific experimental data from elemental analysis is not reported in the available literature. This analysis is a standard method to verify the purity and confirm the empirical formula of a synthesized compound.

Theoretical Composition:

Carbon (C): 64.45%

Hydrogen (H): 5.82%

Nitrogen (N): 23.13%

Oxygen (O): 6.60%

Below is an interactive data table summarizing the theoretical elemental composition.

ElementSymbolAtomic MassMoles in CompoundMass in Compound ( g/mol )Percentage (%)
CarbonC12.0113156.1364.45
HydrogenH1.011414.145.82
NitrogenN14.01456.0423.13
OxygenO16.00116.006.60
Total 242.31 100.00

Theoretical and Computational Chemistry Investigations of 1,3 Bis 2 Aminophenyl Urea

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netresearchgate.net It is widely employed to predict molecular properties such as geometries, energies, and vibrational frequencies. researchgate.netphyschemres.org For 1,3-Bis(2-aminophenyl)urea, DFT studies focus on its conformational preferences, electronic characteristics, and spectroscopic features.

Geometry optimization is a fundamental DFT calculation that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. espublisher.com For this compound, this process involves finding the equilibrium bond lengths, bond angles, and dihedral angles. The planarity of the central urea (B33335) moiety (–NH–CO–NH–) and the rotational orientation of the two aminophenyl rings are key structural parameters.

Table 1: Representative Optimized Geometrical Parameters for this compound (Calculated via DFT/B3LYP)
ParameterBond/AngleTypical Calculated Value
Bond Length (Å)C=O (Urea)1.25 - 1.27
C–N (Urea-Phenyl)1.38 - 1.41
C–C (Aromatic)1.39 - 1.41
C–N (Phenyl-Amine)1.40 - 1.42
Bond Angle (°)N–C–N (Urea)110 - 112
O=C–N (Urea)124 - 126
C–N–H (Urea)118 - 121
Dihedral Angle (°)C–N–C–C (Urea-Phenyl)30 - 50

The electronic properties of a molecule are crucial for understanding its reactivity. researchgate.net DFT is used to calculate the distribution of electrons and the energies of molecular orbitals. The most important of these are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The HOMO is the orbital that has the capacity to donate an electron, representing the nucleophilic nature of a molecule. nih.gov Conversely, the LUMO has the capacity to accept an electron, indicating its electrophilic nature. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, hardness, and chemical reactivity. espublisher.comnih.gov A large energy gap suggests high kinetic stability and low reactivity, whereas a small gap indicates a molecule that is more reactive. nih.govnih.gov

For this compound, the HOMO is expected to be delocalized over the electron-rich aminophenyl rings, while the LUMO may be centered on the urea moiety and extend into the aromatic systems. Analysis of the FMOs helps predict sites susceptible to electrophilic and nucleophilic attack. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's electronic characteristics. mdpi.com

Table 2: Calculated FMO Energies and Global Reactivity Descriptors for this compound
ParameterFormulaTypical Value (eV)Description
HOMO Energy (EHOMO)--5.5 to -6.0Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy (ELUMO)--1.0 to -1.5Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE)ELUMO - EHOMO4.0 to 4.5Indicates chemical reactivity and kinetic stability. nih.gov
Ionization Potential (IP)-EHOMO5.5 to 6.0Energy required to remove an electron. mdpi.com
Electron Affinity (EA)-ELUMO1.0 to 1.5Energy released when an electron is added. mdpi.com
Chemical Hardness (η)(IP - EA) / 22.0 to 2.25Measures resistance to change in electron distribution. nih.gov
Electronegativity (χ)(IP + EA) / 23.25 to 3.75Measures the power of an atom or group to attract electrons.

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. researchgate.net By calculating the harmonic vibrational frequencies from the optimized molecular geometry, a theoretical vibrational spectrum can be simulated. physchemres.org These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors, leading to good agreement with experimental data. researchgate.net

This analysis allows for the detailed assignment of specific vibrational modes (stretching, bending, twisting) to the observed spectral bands. For this compound, key vibrational modes include the N–H stretching of the urea and amine groups, the C=O stretching of the urea carbonyl, and various vibrations associated with the aromatic rings. nih.gov

Table 3: Key Vibrational Frequencies of this compound: A Comparison of Theoretical and Experimental Data
Vibrational ModeFunctional GroupTypical Experimental Range (cm-1)Calculated Frequency (Scaled, cm-1)
N–H StretchingAmine (NH2)3300 - 3500~3450
N–H StretchingUrea (N-H)3200 - 3400~3350
C–H StretchingAromatic3000 - 3100~3060
C=O StretchingUrea (Amide I)1650 - 1680~1670
N–H BendingUrea (Amide II)1590 - 1650~1620
C=C StretchingAromatic1450 - 1600~1500, ~1580

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. These simulations provide detailed information on the dynamic behavior of systems, including conformational changes and intermolecular interactions, which are not accessible from static DFT calculations. nih.gov

Furthermore, MD simulations are particularly powerful for studying the influence of the environment, such as a solvent. By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can observe how the solvent interacts with the solute. nih.gov These simulations can quantify the hydrogen bonding patterns between the N–H and C=O groups of the urea derivative and surrounding water molecules. The organization of the solvent around the molecule (solvation shell) and the lifetime of solute-solvent hydrogen bonds can be analyzed, revealing how the solvent stabilizes certain conformations and influences the molecule's flexibility. nih.gov

The structure of this compound, with its multiple hydrogen bond donor (N-H) and acceptor (C=O) sites, makes it an excellent candidate for participation in host-guest chemistry. It can act as a receptor (host) for anions or other small molecules (guests) through the formation of specific hydrogen bonds.

MD simulations are an invaluable tool for studying the dynamics of these host-guest interactions. A simulation can model the process of a guest molecule binding to the this compound host, providing insights into the binding pathway, the stability of the resulting complex, and the specific intermolecular forces involved. By calculating the free energy of binding from the simulation trajectory, one can predict the binding affinity. These simulations can visualize how the host molecule might change its conformation to accommodate the guest and the role of individual hydrogen bonds in the recognition process.

Quantum Chemical Calculations of Reaction Mechanisms

Quantum chemical calculations serve as a powerful tool to elucidate the intricate mechanisms of chemical reactions at the molecular level. For this compound, theoretical studies can provide valuable insights into its formation, decomposition, and participation in further chemical transformations. While specific quantum chemical studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the general principles governing the reactivity of urea derivatives can be applied to understand its behavior.

A significant area of investigation for urea compounds is their thermal decomposition. Theoretical studies on various alkyl- and phenylureas have shown that their decomposition often proceeds through pericyclic reactions. nih.govsemanticscholar.org These reactions involve a cyclic transition state and are characterized by a concerted movement of electrons. For this compound, a plausible thermal decomposition pathway could involve a four-center pericyclic reaction, leading to the formation of an isocyanate and an amine. nih.gov The reaction would proceed through a transition state where a proton is transferred from one of the urea nitrogens to the other, concurrently with the cleavage of the C-N bond.

Another potential reaction mechanism that can be investigated using quantum chemical calculations is intramolecular cyclization. The presence of the ortho-amino groups on the phenyl rings of this compound introduces the possibility of cyclization reactions to form heterocyclic structures, such as benzimidazolones. Computational studies can model the reaction pathway, determine the activation energies, and identify the most stable products.

Furthermore, quantum chemical calculations can be employed to study the formation of this compound from its precursors. For instance, the reaction of 1,2-phenylenediamine with a phosgene (B1210022) equivalent can be modeled to understand the stepwise mechanism, including the formation of intermediate species and the associated energy barriers. These calculations can help optimize reaction conditions to improve the yield and purity of the final product.

The table below summarizes plausible reaction mechanisms for this compound that can be investigated using quantum chemical calculations, based on the known reactivity of related urea compounds.

Reaction TypePlausible MechanismExpected Products
Thermal DecompositionFour-center pericyclic reaction2-Aminophenyl isocyanate and 1,2-phenylenediamine
Intramolecular CyclizationNucleophilic attack of the amino group on the carbonyl carbonBenzimidazolone derivatives
FormationReaction of 1,2-phenylenediamine with a carbonyl sourceThis compound

Quantitative Structure-Activity Relationship (QSAR) Modeling for Non-Biological Activities

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a specific activity. While QSAR is most commonly associated with predicting biological activities in drug discovery, it is also a valuable tool for modeling non-biological properties in materials science and industrial chemistry. For this compound and its derivatives, QSAR can be employed to predict various physicochemical properties that are crucial for their application.

A key non-biological property that can be modeled using QSAR is thermal stability. The thermal stability of a compound is critical for its use in applications where it may be exposed to high temperatures, such as in the synthesis of polymers. A QSAR study on a series of diselenide compounds containing urea, thiourea (B124793), or selenourea (B1239437) groups has demonstrated that relationships can be established between the molecular structure and thermal decomposition behavior. researchgate.net The study found that the nature of the substituents (aromatic vs. aliphatic) linked to the urea group significantly influences thermal stability. researchgate.net

For this compound, a QSAR model for thermal stability could be developed by synthesizing a series of derivatives with different substituents on the phenyl rings. The thermal decomposition of these compounds would be characterized using techniques like thermogravimetric analysis (TGA) to determine their decomposition temperatures. A set of molecular descriptors, calculated from the chemical structures of these derivatives, would then be used to build a regression model that correlates the descriptors with the observed decomposition temperatures.

The molecular descriptors used in such a QSAR model could include:

Electronic descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO).

Steric descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific steric parameters.

Topological descriptors: These are numerical values derived from the graph representation of the molecule, encoding information about branching and connectivity.

Lipophilicity descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for lipophilicity.

The table below provides examples of descriptor classes and specific descriptors that could be used in a QSAR model for the thermal stability of this compound derivatives.

Descriptor ClassSpecific Descriptors
ElectronicDipole moment, HOMO energy, LUMO energy, Mulliken charges
StericMolecular weight, Molecular volume, Molar refractivity
TopologicalWiener index, Balaban index, Kier & Hall shape indices
LipophilicityLogP

By developing a robust QSAR model, it would be possible to predict the thermal stability of novel, unsynthesized derivatives of this compound, thereby guiding the design of new compounds with enhanced thermal properties for specific applications.

Computational Design of Novel Derivatives and Materials

The computational design of novel molecules and materials is a rapidly advancing field that leverages computational chemistry and molecular modeling techniques to predict the properties of yet-to-be-synthesized compounds. For this compound, computational design can be a powerful strategy to explore the potential of its derivatives in various material applications, particularly in the development of advanced polymers.

This compound is a suitable monomer for the synthesis of polyureas and poly(urethane-urea)s due to the presence of two primary amino groups. These polymers are known for their excellent mechanical properties, thermal stability, and chemical resistance. Computational tools can be used to design novel polymers based on this compound and predict their properties before embarking on their synthesis.

The computational design process typically involves the following steps:

Monomer Design: Starting with the core structure of this compound, a virtual library of derivatives can be created by introducing various substituents on the phenyl rings. The choice of substituents can be guided by the desired properties of the final polymer.

Polymer Construction: The designed monomers can be computationally polymerized to create models of the resulting polymer chains. This can be done by building repeating units and connecting them to form chains of varying lengths.

Property Prediction: Using molecular mechanics, molecular dynamics, and quantum chemical calculations, a range of properties of the designed polymers can be predicted. These properties can include:

Mechanical Properties: Young's modulus, tensile strength, and elongation at break can be estimated through molecular dynamics simulations of the polymer's response to applied stress.

Thermal Properties: The glass transition temperature (Tg) and thermal decomposition temperature can be predicted using molecular dynamics simulations and quantum chemical calculations.

Structural Properties: The degree of crystallinity, chain packing, and morphology of the polymer can be investigated.

Other Properties: Properties such as solubility, gas permeability, and dielectric constant can also be computationally estimated.

The table below summarizes the key steps and computational methods used in the design of novel polymers based on this compound.

Design StepComputational MethodsPredicted Properties
Monomer DesignQuantum Chemistry (DFT)Electronic properties, reactivity
Polymer ConstructionMolecular Modeling SoftwarePolymer chain structure
Property PredictionMolecular Dynamics, Molecular MechanicsMechanical properties, thermal properties, structural properties

Through this computational approach, it is possible to screen a large number of potential polymer structures and identify promising candidates with desired properties for specific applications, such as high-performance elastomers, coatings, or membranes. This in silico design strategy can significantly accelerate the materials discovery process and reduce the experimental effort required.

Emerging Applications and Materials Science Integration of 1,3 Bis 2 Aminophenyl Urea

Polymer Chemistry and Polymerization Initiators/Monomers

Sensing and Detection Technologies for Chemical Analytes

The development of chemosensors and fluorescent probes often relies on molecules with specific binding sites and responsive signaling units. While urea-based compounds have been explored for these purposes, there is a lack of published research demonstrating the use of 1,3-Bis(2-aminophenyl)urea in such applications.

Chemodosimeters and Fluorescent Probes for Specific Ions/Molecules

No specific studies were identified that utilize this compound as a chemodosimeter or a fluorescent probe for the detection of specific ions or molecules. The design of such sensors requires a tailored molecular structure that exhibits a selective and measurable response upon interaction with an analyte, and research has not yet focused on this potential application for this compound.

Electrochemical Sensing Platforms

Similarly, the integration of this compound into electrochemical sensing platforms has not been reported in the available scientific literature. The development of such sensors would involve its incorporation onto an electrode surface to facilitate the electrochemical detection of target analytes, an area that remains unexplored for this compound.

Advanced Functional Materials Development (excluding biological applications)

The unique structural features of this compound could potentially be leveraged in the creation of advanced materials with tailored properties. However, specific research in this domain is currently lacking.

Optoelectronic Materials

There is no available data or research to suggest the application of this compound in the development of optoelectronic materials. Such applications would typically involve compounds with specific electronic and photophysical properties, which have not been investigated for polymers or materials derived from this specific urea (B33335) derivative.

Self-Healing Materials

The incorporation of dynamic bonds, such as hydrogen bonds from the urea and amine groups, is a key strategy in designing self-healing polymers. While polyureas, in general, have been investigated for self-healing properties, there are no specific studies that focus on materials derived from this compound for this purpose. Research into its potential to impart self-healing characteristics to polymeric networks is a potential avenue for future investigation.

Future Research Directions and Challenges in 1,3 Bis 2 Aminophenyl Urea Chemistry

Addressing Synthetic Efficiency and Sustainability for Industrial Relevance

The industrial viability of any chemical compound is intrinsically linked to the efficiency and sustainability of its synthesis. For 1,3-Bis(2-aminophenyl)urea, future research must focus on developing green and economically feasible production methods. Traditional syntheses of diaryl ureas often involve hazardous reagents like phosgene (B1210022) or isocyanates. mdpi.com Modern approaches are moving towards more environmentally benign pathways.

Key areas for future investigation include:

Catalyst-Free and Solvent-Free Syntheses: Exploring direct coupling reactions of o-phenylenediamine (B120857) with a carbonyl source like carbon dioxide or urea (B33335) under solvent-free conditions or in green solvents (e.g., water, supercritical CO2) is a promising avenue. icmab.es Research into plasma-driven synthesis from CO2 and N2 under ambient conditions also presents a novel, catalyst-free route worth exploring for urea derivatives. icmab.es

One-Pot Reactions: Developing one-pot syntheses from readily available starting materials can significantly reduce waste and energy consumption. For instance, a microwave-assisted Staudinger–aza-Wittig reaction has been shown to be effective for other urea derivatives and could be adapted. nih.gov

Atom Economy and Waste Minimization: Future synthetic strategies should prioritize high atom economy, minimizing the formation of byproducts. A comparative analysis of different "green" synthetic routes, evaluating metrics such as E-factor and process mass intensity, will be crucial for identifying the most sustainable options for industrial-scale production.

Synthetic ApproachPotential AdvantagesKey Challenges
Direct reaction with CO2Utilization of a greenhouse gas, potentially high atom economy.Requires activation of CO2, may need high pressure and temperature.
Reaction with ureaReadily available and inexpensive carbonyl source.Potential for side reactions and oligomerization.
Catalytic Carbonylation of AminesCan proceed under milder conditions with high selectivity. researchgate.netRequires a suitable, recyclable catalyst and may involve gaseous CO.
Plasma-driven synthesisCatalyst-free, ambient conditions. icmab.esControl over selectivity and yield, scalability of the process.

Exploration of Novel Reactivity and Transformation Pathways

The presence of multiple reactive sites—the urea moiety and two primary amino groups—in this compound opens up possibilities for a wide range of chemical transformations. Future research should aim to uncover and understand novel reaction pathways.

Promising areas of exploration include:

Intramolecular Cyclization Reactions: The ortho-disposed amino and urea groups are primed for intramolecular cyclization to form heterocyclic structures, such as dihydroquinazolinones. nih.gov Mechanistic studies, both experimental and computational, are needed to understand the factors controlling these cyclizations and to develop selective synthetic methods for a variety of heterocyclic products. uantwerpen.bersc.org

Photocatalytic Reactions: Urea and its derivatives have been shown to participate in photocatalytic processes, for instance, in the degradation of organic dyes. mdpi.comicmab.esmdpi.com Investigating the photocatalytic activity of this compound and its metal complexes could lead to new applications in environmental remediation.

Polymerization and Material Synthesis: The diamino functionality makes this compound an excellent monomer for the synthesis of novel polymers, such as polyureas and polyimides, with potentially unique thermal and mechanical properties.

Design of Advanced Coordination Assemblies with Tailored Functionality

The nitrogen and oxygen atoms in this compound make it an excellent candidate as a multidentate ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). unl.edu The flexibility of the urea backbone and the potential for hydrogen bonding can lead to diverse and functional materials.

Future research in this area should focus on:

Synthesis of Functional MOFs: By using this compound as a primary or secondary linker, it is possible to design MOFs with tailored pore environments. The amino groups can be post-synthetically modified to introduce further functionality. unl.edu

Luminescent Materials: The aromatic rings and the potential for ligand-to-metal charge transfer suggest that coordination complexes of this compound could exhibit interesting photophysical properties for applications in sensing and light-emitting devices. unl.edu

Catalytic Coordination Polymers: Incorporating catalytically active metal centers into coordination polymers built with this ligand could lead to robust and recyclable heterogeneous catalysts. The urea and amino groups could also play a role in substrate binding and activation.

Metal IonPotential Application of the Coordination AssemblyRationale
Zinc(II)Luminescent sensorsZn(II) is known to form stable complexes that often exhibit fluorescence.
Copper(II)Heterogeneous catalysis for oxidation reactionsCu(II) is a redox-active metal with known catalytic activity.
Zirconium(IV)Stable and porous MOFs for gas storage/separationZr-based MOFs are renowned for their high thermal and chemical stability. researchgate.net
Lanthanides (e.g., Eu³⁺, Tb³⁺)Light-emitting materials and temperature sensorsLanthanide complexes are known for their sharp and long-lived luminescence.

Integration into Complex Supramolecular Systems for Advanced Applications

The ability of the urea group to form strong and directional hydrogen bonds is a cornerstone of supramolecular chemistry. nih.gov The specific arrangement of hydrogen bond donors and acceptors in this compound, along with the ortho-amino groups, can be exploited to construct complex and functional supramolecular architectures.

Key research directions include:

Self-Assembled Gels and Fibers: Bis-urea compounds are well-known to form supramolecular gels and nanofibers. mdpi.comscirp.org The ortho-amino groups in this compound could introduce additional hydrogen bonding motifs, potentially leading to materials with unique morphologies and properties.

Crystal Engineering: A systematic study of the co-crystallization of this compound with various guest molecules could lead to the rational design of crystalline materials with desired properties, such as for non-linear optics or as pharmaceutical co-crystals. ias.ac.in

Molecular Recognition and Sensing: The urea moiety is a known anion receptor. The amino groups could be functionalized to create highly selective receptors for specific anions or cations, which could be integrated into sensing devices.

Development of Next-Generation Catalytic Systems with Enhanced Selectivity and Turnover

The amino and urea functionalities of this compound make it a versatile platform for the development of novel ligands for catalysis.

Future research should focus on:

Palladium-Catalyzed Cross-Coupling Reactions: The development of palladium complexes with this compound-derived ligands could lead to highly active and selective catalysts for C-C and C-N bond formation reactions. nih.govnih.gov The performance of these catalysts should be evaluated in terms of turnover number (TON) and turnover frequency (TOF).

Asymmetric Catalysis: Chiral derivatives of this compound could be synthesized and used as ligands in asymmetric catalysis to produce enantiomerically pure compounds, which are of high importance in the pharmaceutical industry.

Bifunctional Catalysis: The presence of both hydrogen bond donating (urea NH) and accepting (amino and carbonyl) groups suggests that catalysts derived from this compound could operate through a bifunctional mechanism, activating both the electrophile and the nucleophile in a reaction.

Computational Predictions and Machine Learning in Compound Discovery and Material Design

Computational methods are becoming indispensable tools in modern chemical research. For this compound, these approaches can accelerate discovery and provide fundamental insights.

Future directions include:

Quantitative Structure-Activity Relationship (QSAR) Models: For applications in medicinal chemistry or materials science, QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity or material properties. nih.govscirp.orgtandfonline.comnih.govscirp.org

Machine Learning for Catalyst Design: Machine learning algorithms can be trained on experimental or computational data to predict the catalytic performance of complexes derived from this compound, guiding the design of more efficient catalysts. mpg.deresearchgate.netresearchgate.netunsw.edu.au

Molecular Dynamics Simulations: Simulations can provide insights into the self-assembly processes of this compound derivatives in solution, aiding in the design of supramolecular materials with specific morphologies and properties.

Challenges in Scalability and Industrial Implementation

The transition from laboratory-scale synthesis to industrial production presents a number of challenges that need to be addressed through future research.

Key challenges include:

Process Intensification: Developing continuous flow processes for the synthesis of this compound can offer significant advantages in terms of safety, efficiency, and scalability compared to traditional batch processes. cetjournal.itthescipub.comresearchgate.netcobaltcommunications.comyoutube.com

Cost-Effectiveness: The cost of starting materials, catalysts, and purification processes will be a major factor in the industrial adoption of this compound. Techno-economic analysis will be essential to evaluate the financial viability of different production routes.

Purity and Quality Control: Establishing robust analytical methods to ensure the purity and consistency of the final product is crucial, especially for applications in pharmaceuticals and high-performance materials.

Interdisciplinary Research Opportunities Beyond Traditional Organic and Inorganic Chemistry

The exploration of this compound and its derivatives at the intersection of various scientific disciplines holds the promise of developing novel materials and technologies with significant societal impact.

Materials Science and Polymer Chemistry

The difunctional nature of this compound makes it an excellent monomer for the synthesis of high-performance polymers such as polyureas and poly(urethane-urea)s. These polymers are known for their exceptional mechanical properties, thermal stability, and chemical resistance, making them suitable for a wide range of applications.

Polyureas are synthesized through the reaction of a diamine with a diisocyanate. The resulting polymers possess a segmented structure with hard and soft segments, which imparts a unique combination of strength and flexibility. The incorporation of the rigid aromatic structure of this compound into the polymer backbone is expected to enhance the thermal and mechanical properties of the resulting polyureas. Research in this area could focus on synthesizing and characterizing a range of polyureas by reacting this compound with various aliphatic and aromatic diisocyanates. The systematic study of the structure-property relationships in these polymers would be crucial for tailoring their properties for specific applications, such as coatings, elastomers, and adhesives. nih.govnih.govqucosa.deresearchgate.netnih.govmdpi.commdpi.comnih.govutwente.nlkisti.re.kr

Poly(urethane-urea)s can be prepared by chain-extending isocyanate-terminated prepolymers with diamines like this compound. nih.govresearchgate.netnih.gov These materials combine the desirable properties of both polyurethanes and polyureas. The introduction of this compound as a chain extender can lead to polymers with improved thermal stability and mechanical strength. Future investigations could explore the synthesis of a series of poly(urethane-urea)s with varying hard segment content derived from this compound and assess their performance for applications requiring high durability and resilience.

Table 1: Potential Properties of Polymers Derived from this compound

Polymer TypeMonomersExpected PropertiesPotential Applications
PolyureaThis compound + Aromatic/Aliphatic DiisocyanateHigh thermal stability, excellent mechanical strength, chemical resistanceCoatings, elastomers, adhesives, ballistic protection
Poly(urethane-urea)Isocyanate prepolymer + this compoundEnhanced thermal stability, improved tensile strength, good elasticityBiomedical devices, high-performance fibers, sealants

Medicinal Chemistry and Drug Discovery

The urea scaffold is a privileged structure in medicinal chemistry, as it is present in numerous approved drugs and bioactive molecules. The ability of the urea moiety to form strong hydrogen bonds with biological targets is a key factor in its widespread use in drug design. nih.gov

Many diaryl urea derivatives have been investigated as potent anticancer agents, with some acting as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. nih.gov For instance, sorafenib, a diaryl urea-containing drug, is a multi-kinase inhibitor used in the treatment of various cancers. The structural similarity of this compound to these compounds suggests that its derivatives could also exhibit anticancer activity. Future research could involve the synthesis of a library of this compound derivatives with various substituents on the phenyl rings and the evaluation of their inhibitory activity against a panel of cancer-related kinases, such as Epidermal Growth Factor Receptor (EGFR). nih.govnih.govdovepress.comgoogle.com A notable example of a related compound is 1,3-bis(3,5-dichlorophenyl)urea, which has shown the ability to inhibit proliferation and activate apoptosis in melanoma cells. nih.gov

Urea derivatives have also shown promise as antimicrobial and antifungal agents. researchgate.netnih.govdtic.milacs.orgnih.gov The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Derivatives of this compound could be synthesized and screened for their activity against a range of bacteria and fungi. For example, studies on other N-alkyl substituted urea derivatives have shown that the introduction of specific moieties can lead to potent antimicrobial activity. researchgate.net Furthermore, some substituted urea and thiourea (B124793) derivatives containing heterocyclic rings have demonstrated significant antifungal properties. nih.govacs.org

Table 2: Potential Biological Activities of this compound Derivatives

Derivative ClassPotential TargetTherapeutic AreaRationale
Substituted Diaryl UreasProtein Kinases (e.g., EGFR)OncologyStructural similarity to known kinase inhibitors.
Functionalized Phenyl UreasBacterial Cell Wall SynthesisInfectious DiseasesKnown antimicrobial activity of urea derivatives.
Heterocyclic Urea DerivativesFungal Ergosterol BiosynthesisInfectious DiseasesEstablished antifungal potential of similar compounds. nih.govacs.org

Environmental Science and Sensing

The unique chemical properties of this compound also present opportunities for its application in environmental science, particularly in the development of sensors for pollutants and materials for environmental remediation.

The urea functional group is an excellent hydrogen bond donor and can be utilized in the design of chemosensors for the detection of anions. mdpi.comtcd.ienih.govresearchgate.netsemanticscholar.org Anions such as fluoride (B91410) are important in various biological and environmental processes, and the development of selective and sensitive sensors is of great interest. Derivatives of this compound could be designed to incorporate chromogenic or fluorogenic signaling units, allowing for the visual or spectroscopic detection of specific anions. The two aminophenyl groups provide convenient handles for the attachment of such signaling moieties.

Furthermore, the amino groups on the phenyl rings can act as coordination sites for heavy metal ions. rsc.orgrjpbcs.comresearchgate.net This suggests the potential for developing this compound-based sensors for the detection of toxic heavy metals in water. Research in this area would involve synthesizing derivatives that exhibit a change in their optical or electrochemical properties upon binding to specific metal ions.

There is a growing need for effective materials for the removal of pollutants from water. nih.govmdpi.comresearchgate.net Polymers containing functional groups that can interact with contaminants are promising candidates for use as adsorbents. Polyureas and other polymers derived from this compound could be explored for their ability to adsorb heavy metals, organic dyes, and other pollutants from aqueous solutions. The presence of urea and amino functionalities in the polymer structure could provide active sites for the binding of these contaminants. Future studies could focus on the synthesis of porous polymeric materials from this compound and the evaluation of their adsorption capacity and selectivity for various environmental pollutants.

Table 3: Potential Environmental Applications of this compound-Based Materials

ApplicationMaterial TypeTarget PollutantMechanism
Anion SensingFunctionalized MonomerFluoride, Acetate (B1210297)Hydrogen bonding with urea moiety
Heavy Metal SensingChelating DerivativeLead, Mercury, CadmiumCoordination with amino groups
Water RemediationPorous PolymerHeavy Metals, Organic DyesAdsorption via functional groups

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,3-Bis(2-aminophenyl)urea, and what reaction conditions are critical for achieving high yields?

  • Methodological Answer : The compound is synthesized via a two-step process. First, ortho-phenylenediamine reacts with ortho-nitro-phenylisocyanate in a THF/toluene mixture at 0°C to form 1-(2-nitrophenyl)-3-(2-aminophenyl)urea. This intermediate is reduced using hydrazine and Pd/C (10%) to yield this compound. Key parameters include maintaining an inert N₂ atmosphere during isocyanate reactions and optimizing solvent ratios (THF:toluene = 1:1) to prevent side reactions. Yield improvements (60–90%) are achieved by controlling reaction time and catalyst loading .

Q. How is this compound characterized structurally, and what spectroscopic/analytical methods are employed?

  • Methodological Answer : Structural confirmation relies on ¹H-NMR to identify urea NH protons (δ 6.5–8.0 ppm) and aromatic protons. X-ray crystallography resolves hydrogen-bonding networks and molecular packing, as seen in analogous urea derivatives (e.g., 1-(2-aminophenyl)-3-phenylurea, where N–H···O interactions stabilize the lattice). Additional techniques include FT-IR (urea C=O stretch ~1640 cm⁻¹) and mass spectrometry for molecular ion validation .

Q. What experimental approaches are used to study anion interactions with this compound derivatives?

  • Methodological Answer : ¹H-NMR titration in DMSO-d₆ monitors NH signal shifts upon anion addition (e.g., Cl⁻, HCO₃⁻). For example, receptor L3 (derived from this compound) shows signal disappearance with HCO₃⁻, suggesting deprotonation. Single-crystal X-ray diffraction confirms binding modes, as in L4-Cl⁻ complexes, where urea NH groups coordinate anions .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound derivatives for enhanced anion transport properties?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., CF₃, NO₂) on phenyl rings to increase NH acidity, improving anion affinity. For instance, L6–L9 derivatives exhibit dual Cl⁻/HCO₃⁻ binding. Solvent selection (e.g., dichloromethane for solubility) and stoichiometric control during isocyanate coupling are critical. Screening substituents via combinatorial libraries can identify high-affinity variants .

Q. What challenges arise in crystallographic studies of urea-based anion receptors, and how can they be addressed?

  • Methodological Answer : Challenges include low crystal stability under ambient conditions and disordered solvent molecules in lattice voids. Solutions: (1) Use slow diffusion (e.g., ether into DCM) for crystal growth; (2) Apply synchrotron radiation to improve weak diffraction; (3) Employ DFT calculations to model unresolved electron density, as demonstrated in 1-(2-chlorophenyl)-3-(3,5-dichlorophenyl)urea studies .

Q. How should contradictory data in anion binding affinity studies be analyzed and resolved?

  • Methodological Answer : Discrepancies between solution-phase (NMR) and solid-state (X-ray) data require multi-technique validation. For example, L4 shows weak Cl⁻ affinity in solution but forms a 1:2 [L4(Cl⁻)₂] complex crystallographically. To resolve this, conduct isothermal titration calorimetry (ITC) to quantify binding thermodynamics and compare with crystallographic occupancy factors. Cross-validate with DFT-derived binding energies .

Q. What strategies ensure reliable evaluation of biological activity in urea derivatives, given reproducibility challenges?

  • Methodological Answer : To mitigate issues like unreported source data (e.g., anti-inflammatory studies in ):

  • Use dose-response assays (e.g., IC₅₀ determination) with positive/negative controls.
  • Apply statistical rigor (n ≥ 3 replicates, ANOVA for significance).
  • Share raw data via repositories (e.g., PubChem) for transparency. For toxicity, employ MTT assays on multiple cell lines and validate in vivo using OECD guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.